Everolimus-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAMNSJSFKALM-QDIGKZACSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(\[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C(\[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)/C)C)C)OC)O)/C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Everolimus-d4: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of Everolimus-d4, a deuterated analog of the mTOR inhibitor Everolimus. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis, offering structured data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Chemical Properties of this compound
This compound, also known as 42-O-(2-hydroxyethyl-d4)-rapamycin, is a stable isotope-labeled version of Everolimus.[1] Its primary application is as an internal standard for the quantification of Everolimus in biological samples by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement of the non-labeled drug.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Citations |
| Chemical Name | 42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin | [1][2] |
| Synonyms | RAD001-d4, SDZ-RAD-d4, Certican-d4, Afinitor-d4 | [3][4] |
| CAS Number | 1338452-54-2 | [1] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |
| Molecular Weight | 962.25 g/mol | [5] |
| Physical Appearance | White to off-white solid | [6] |
| Solubility | Soluble in Chloroform and Methanol | [1][7] |
| Storage Conditions | Store at 4°C.[1][7] For long-term stability, storage at -20°C is recommended.[5] Protect from light, air, and moisture.[5] | [1][5][7] |
| Purity | ≥98% chemical purity, ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [2][5] |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of Everolimus, with the key difference being the use of a deuterated starting material for the introduction of the 2-hydroxyethyl side chain at the 42-O position of rapamycin. The general strategy involves the following key steps:
-
Preparation of a deuterated and protected ethylene glycol derivative: Ethylene-d4 glycol is the starting material for the deuterated side chain. One of the hydroxyl groups is protected, typically as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction of the other hydroxyl group.
-
Activation of the remaining hydroxyl group: The free hydroxyl group of the protected, deuterated ethylene glycol is converted into a good leaving group, such as a trifluoromethanesulfonate (triflate), to facilitate nucleophilic substitution.
-
Alkylation of Rapamycin: Rapamycin, sometimes with its C31 hydroxyl group protected, is reacted with the activated deuterated side chain. The reaction is regioselective for the C42 hydroxyl group due to its lower steric hindrance compared to the C31 hydroxyl group.
-
Deprotection: The protecting group(s) on the side chain and potentially on the rapamycin core are removed to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from general procedures for Everolimus synthesis.[8][9][10]
Step 1: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethanol-d4
-
To a solution of ethylene-d4 glycol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-((tert-butyldimethylsilyl)oxy)ethanol-d4.
Step 2: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethyl-d4 Trifluoromethanesulfonate
-
Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous n-heptane and cool the mixture to -20 °C.
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature between -15 and -25 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Filter the precipitate and concentrate the filtrate under reduced pressure to yield the crude 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate, which is typically used in the next step without further purification.
Step 3: Synthesis of 42-O-[2-((tert-Butyldimethylsilyl)oxy)ethyl-d4]-rapamycin
-
To a solution of rapamycin (1.0 eq) in toluene, add 2,6-lutidine (2.0 eq).
-
Heat the mixture to 60 °C.
-
Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate (1.5 eq) in toluene dropwise.
-
Stir the reaction at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 42-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-d4]-rapamycin.
Step 4: Synthesis of this compound
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add aqueous hydrochloric acid (1 M).
-
Stir the reaction at 0 °C for 3 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by preparative HPLC to obtain the final product with high purity.
Signaling Pathway of Everolimus
Everolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2] Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to the mTOR complex 1 (mTORC1), inhibiting its activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2012103960A1 - Process for making trisubstituted silyloxyethyl triflates - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
What is Everolimus-d4 and why is it used in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Everolimus-d4, a critical tool in the research and development of the mTOR inhibitor, Everolimus. This document details its properties, mechanism of action, and, most importantly, its application as an internal standard in bioanalytical methodologies.
Introduction to this compound
This compound is a deuterated, isotopically labeled form of Everolimus, a derivative of sirolimus (rapamycin).[1][2] It is chemically identical to Everolimus, with the exception that four hydrogen atoms have been replaced by deuterium atoms on the 2-hydroxyethyl chain at position 40.[1][3] This isotopic labeling makes this compound an ideal internal standard for the quantification of Everolimus in various biological matrices using mass spectrometry-based assays.[1][4]
The primary utility of this compound lies in its ability to mimic the chemical and physical behavior of Everolimus during sample preparation and analysis, while being distinguishable by its higher mass. This ensures accurate and precise quantification of Everolimus, which is crucial for pharmacokinetic and therapeutic drug monitoring studies.[4][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1338452-54-2 | [1][3] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1][3] |
| Molecular Weight | 962.3 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Synonyms | 40-O-(2-Hydroxyethyl-d4)rapamycin, RAD-d4, Afinitor-d4 | [3] |
Mechanism of Action of Everolimus and the mTOR Signaling Pathway
Everolimus, and by extension its deuterated analog, functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[6][7][8] The mechanism involves the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1.[6][9]
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and angiogenesis.[6][10] Inhibition of mTORC1 by the Everolimus-FKBP12 complex disrupts the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][11] This leads to the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting cell proliferation and tumor growth.[6][9]
Figure 1: Simplified mTOR Signaling Pathway showing the inhibitory action of Everolimus.
Application of this compound in Research
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Everolimus concentrations in biological samples such as whole blood, plasma, and tissue.[4][12][13]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte (Everolimus) and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Correction for Sample Loss: It accounts for any loss of analyte during sample preparation and extraction.[14]
-
Improved Precision and Accuracy: The ratio of the analyte signal to the internal standard signal provides a more robust and reproducible measurement.[4]
Experimental Workflow for Everolimus Quantification
A typical experimental workflow for the quantification of Everolimus in whole blood using this compound as an internal standard is outlined below.
Figure 2: Experimental workflow for the quantification of Everolimus using this compound.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following is a generalized protocol for the quantification of Everolimus in whole blood, synthesized from various published methods.[14][15][16]
1. Materials and Reagents:
-
Everolimus and this compound standards
-
Whole blood samples (patient samples, calibrators, and quality controls)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate solution (e.g., 0.1 M)
-
Ammonium acetate or formic acid (for mobile phase)
-
LC-MS grade water
2. Sample Preparation:
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., a 1:4 mixture of 0.4 M zinc sulfate and methanol) containing the internal standard, this compound.[16]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[16]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 2 mM ammonium acetate and 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with similar additives).[15]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Everolimus and this compound. For example:
4. Data Analysis:
-
Integrate the peak areas for both the Everolimus and this compound MRM transitions.
-
Calculate the peak area ratio of Everolimus to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various bioanalytical methods using this compound.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Study Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [4] |
| Linearity Range | 1-41 µg/L (for Everolimus) | [15] |
| Analytical Recovery | 98.3% - 108.1% | [4] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | [4] |
| Inter-assay Imprecision | <15% | [15] |
| Inter-assay Inaccuracy | <15% | [15] |
Table 2: Pharmacokinetic Parameters of Everolimus (Determined using methods with deuterated internal standards)
| Parameter | Value | Condition | Reference |
| Time to Peak Concentration (Tmax) | 1.3 - 1.8 hours | Oral administration | [17] |
| Time to Steady State | Within 7 days | - | [17] |
| Target Trough Concentration (in combination therapy) | 3 - 15 µg/L | Combination with cyclosporin and prednisone | [17] |
| Cmax (10 mg once-daily) | 61.5 ng/mL | - | [18] |
| AUC₀₋₂₄ (10 mg once-daily) | 435 ng·h/mL | - | [18] |
Logical Relationship Diagram
Figure 3: Logical relationship between Everolimus and this compound in research.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Everolimus. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of Everolimus in biological matrices. This, in turn, facilitates reliable therapeutic drug monitoring, pharmacokinetic studies, and the overall development and clinical application of Everolimus as a potent mTOR inhibitor in oncology and transplant medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vivanls.com [vivanls.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 6. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Everolimus | Working Group for New TB Drugs [newtbdrugs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
- 15. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Optimization of Everolimus Dosing in Oncology: A Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Everolimus-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical evaluation of Everolimus-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus. This document details the typical specifications found on a Certificate of Analysis, outlines the experimental protocols for purity determination, and illustrates key related processes and pathways.
Introduction to this compound
This compound is a stable, isotopically labeled form of Everolimus, where four hydrogen atoms have been replaced with deuterium.[1] This modification results in a higher molecular weight (962.25 g/mol ) compared to the parent compound.[1][2] It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring (TDM) of Everolimus in patient samples, typically whole blood.[2][3][4] The use of a stable-labeled internal standard like this compound is considered the best practice to minimize variability and mitigate potential matrix interferences during analysis, ensuring higher accuracy and reproducibility.[2][3]
Everolimus itself is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[5][6][7] By inhibiting the mTORC1 complex, Everolimus exerts its immunosuppressive effects in organ transplantation and its anti-proliferative activity in various cancers.[4][7][8]
Certificate of Analysis: Data Summary
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA.
Table 1: Typical Physical and Chemical Properties
| Parameter | Specification | Source |
| Chemical Name | Rapamycin, 42-O-(2-hydroxyethyl-1,1,2,2-d4)- | [1] |
| CAS Number | 1338452-54-2 | [1][2] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |
| Molecular Weight | 962.25 | [1][2] |
| Appearance | White to off-white solid | [1] |
Table 2: Analytical Data and Purity Specifications
| Parameter | Method | Typical Specification | Source |
| Purity | LC-MS | ≥97.0% (e.g., 97.88%) | [1] |
| Isotopic Enrichment | Mass Spectrometry | ≥98.0% (≥99% d₁-d₄) | [1][4] |
| Identity Confirmation | ¹H NMR, LC-MS | Consistent with structure | [1] |
Signaling Pathway of Everolimus
Everolimus functions by inhibiting the mTOR signaling pathway, which is often dysregulated in cancer. It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis, cell proliferation, and angiogenesis.[6][9]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus on mTORC1.
Experimental Protocols for Purity and Analysis
The purity and concentration of this compound are typically determined using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This method is used to separate Everolimus from any potential impurities. While specific methods for the deuterated form are not extensively published, they are based on established protocols for Everolimus.
Table 3: Example RP-HPLC Protocol
| Parameter | Description |
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | Symmetry ODS C18 (4.6mm × 250mm, 5µm)[10] |
| Mobile Phase | Methanol:Phosphate Buffer (35:65 v/v)[10] or Acetonitrile:Methanol mixture[11] |
| Flow Rate | 1.0 mL/min[11][12] |
| Detection Wavelength | 235 nm[10], 268 nm[12], or 285 nm[11] |
| Injection Volume | 10 µL[13] |
| Diluent | Mobile Phase |
| Typical Retention Time | ~3.0 - 3.8 minutes[10][11][12] |
Protocol Steps:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).[10][13]
-
Chromatography: Equilibrate the HPLC system with the mobile phase.
-
Injection: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: Record the chromatogram and determine the area of the this compound peak. Purity is calculated by dividing the main peak area by the total area of all peaks.
LC-MS/MS is the gold standard for quantifying Everolimus in biological matrices, using this compound as an internal standard. The same technique is used to confirm the identity and isotopic purity of the standard itself.
Table 4: Example LC-MS/MS Protocol
| Parameter | Description |
| Instrumentation | LC system coupled to a Triple Quadrupole Mass Spectrometer[14] |
| Sample Preparation | Protein precipitation (e.g., with Zinc Sulfate and Acetonitrile)[15][16] |
| Column | C18 column (e.g., Waters Symmetry C18)[15] |
| Mobile Phase A | 2-4 mM Ammonium Acetate with 0.1% Formic Acid in Water[15][17] |
| Mobile Phase B | Acetonitrile/Methanol (50:50 v/v) with additives[17] or Methanol with additives[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: Precursor Ion (m/z) 979.6 → Product Ion (m/z) 912.5[14]Everolimus (non-labeled): Precursor Ion (m/z) 975.6 → Product Ion (m/z) 908.5[14][16] |
Analytical Workflow and Quality Control
The process of verifying an this compound standard and using it for sample analysis involves a structured workflow.
Caption: Quality control workflow for this compound standard and its use in sample analysis.
Conclusion
The Certificate of Analysis for this compound provides essential data confirming its identity, high chemical purity, and isotopic enrichment, which are prerequisites for its use as a reliable internal standard. The analytical methods, primarily RP-HPLC and LC-MS/MS, are well-established and validated to ensure accurate performance. For researchers and drug development professionals, understanding these parameters and protocols is fundamental to achieving precise and reproducible quantification of Everolimus in both preclinical and clinical settings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1338452-54-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalpub.com [clinicalpub.com]
- 8. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 13. ijpir.com [ijpir.com]
- 14. agilent.com [agilent.com]
- 15. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating Precision: A Technical Guide to Commercially Available Everolimus-d4 Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision of analytical measurements is paramount. This is particularly true for potent immunosuppressants like everolimus, where maintaining a narrow therapeutic window is critical for patient safety and efficacy. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate quantification by mass spectrometry. This technical guide provides an in-depth overview of commercially available Everolimus-d4 standards, their application in bioanalytical methods, and the biochemical pathway they help to investigate.
Commercially Available this compound Standards: A Comparative Overview
This compound, a deuterated analog of everolimus, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to everolimus, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer. A variety of vendors offer this compound standards, each with specific characteristics. The following tables summarize the key quantitative data for these commercially available standards, facilitating an informed selection for your research needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |
| Cayman Chemical | 22559 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.3 | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | Solid |
| Sigma-Aldrich | AABH93DE4BEB | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.26 | 99% | - |
| VIVAN Life Sciences | VLDL-00224 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.27 | - | - |
| Cerilliant | E-070 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | - | 100 µg/mL in Acetonitrile |
| Cambridge Isotope Laboratories, Inc. | DLM-9855 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | 98% | - |
| MedChemExpress | HY-10218S | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | 97.88% | Solid |
| CP Lab Safety | - | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.2491 | 99%+ deuterated forms (d₁-d₄); ≤1% d₀ | 1 mg |
| Artis Standards | AI0465 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | >98% (By HPLC) | - |
| Simson Pharma Limited | - | 1338452-54-2 | - | - | - | - |
Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS
The following protocol outlines a typical workflow for the quantification of everolimus in whole blood samples using this compound as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents:
-
Whole blood samples collected in EDTA tubes
-
Everolimus analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc sulfate solution (0.1 M in water)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 200 µL of a precipitating reagent. A commonly used reagent is a 1:4 (v/v) mixture of 0.1 M zinc sulfate and methanol containing the this compound internal standard at a known concentration.[3][4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[5]
-
Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol or acetonitrile.[5]
-
Gradient Elution: A gradient elution is typically employed to separate everolimus from other matrix components.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for everolimus and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Everolimus | [To be specified based on instrument and adduct] | [To be specified] |
| This compound | [To be specified based on instrument and adduct] | [To be specified] |
Data Analysis: The concentration of everolimus in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of everolimus.
Visualizing the Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its therapeutic effect by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[6][7] The following diagram, generated using the DOT language, illustrates the core components of the mTOR signaling pathway and the point of intervention by everolimus.
Experimental Workflow for Everolimus Quantification
The logical flow of a typical bioanalytical study involving this compound can be visualized as follows:
This technical guide provides a foundational understanding of commercially available this compound standards and their critical role in the accurate quantification of everolimus. By leveraging high-purity, well-characterized internal standards and robust, validated analytical methods, researchers and clinicians can ensure the reliability of their data, ultimately contributing to improved patient outcomes and advancing the field of drug development.
References
Everolimus-d4: A Technical Guide to Stability and Storage
This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for Everolimus-d4. The document includes a summary of storage recommendations, detailed experimental protocols for stability assessment, and a discussion of the degradation pathways of Everolimus.
This compound: Overview and Storage Recommendations
This compound is the deuterated form of Everolimus, a derivative of rapamycin. It is commonly used as an internal standard in the quantification of Everolimus by mass spectrometry-based assays.[1] The stability of this compound is a critical factor for ensuring the accuracy and reliability of experimental results.
The following tables summarize the recommended storage and handling conditions for this compound based on information from various suppliers.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C or 4°C | MedChemExpress, Cambridge Isotope Laboratories, Inc.[2][3] |
| Long-Term Stability | ≥ 4 years at 4°C | Cayman Chemical[4] |
| 3 years at -20°C | MedChemExpress[2] | |
| Protection | Protect from light, air, and moisture. | Cambridge Isotope Laboratories, Inc.[3] |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C or -20°C | MedChemExpress[2] |
| Stability | 6 months at -80°C | MedChemExpress[2] |
| 1 month at -20°C | MedChemExpress[2] |
Note: It is crucial to refer to the product-specific information sheet provided by the supplier for the most accurate and up-to-date storage recommendations.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly when used as a quantitative standard, it is essential to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following sections detail a typical experimental protocol for a stability-indicating HPLC method for Everolimus, which is directly applicable to this compound.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method should be able to separate the intact API from its degradation products.
Table 3: Example of a Validated HPLC Method for Everolimus Stability Testing
| Parameter | Condition |
| HPLC System | Waters HPLC-2695 with PDA detector |
| Column | Hypersil BDS C18 (100×4.6 mm, 5 µm) |
| Mobile Phase | Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 adjusted with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Time (Everolimus) | Approximately 3.110 min |
Source: Adapted from a validated stability-indicating HPLC method for Everolimus.[5]
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the sample under various stress conditions. These studies help to identify potential degradation products and establish the degradation pathways of the drug substance. The results of these studies are crucial for the development and validation of stability-indicating methods.
Table 4: Protocol for Forced Degradation of Everolimus
| Stress Condition | Protocol |
| Acidic Hydrolysis | To 1 mL of Everolimus stock solution, add 1 mL of 2 N HCl. Heat at 60°C for 30 minutes, then neutralize with 2 N NaOH. |
| Alkaline Hydrolysis | To 1 mL of Everolimus stock solution, add 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2 N HCl. |
| Oxidative Degradation | To 1 mL of Everolimus stock solution, add 1 mL of 20% H₂O₂. Heat at 60°C for 30 minutes. |
| Thermal Degradation | Expose solid Everolimus to 60°C for 6 hours. |
| Photolytic Degradation | Expose solid Everolimus to UV light. |
| Neutral Hydrolysis | Reflux 1 mL of Everolimus stock solution at 60°C for 6 hours. |
Source: Adapted from published forced degradation studies on Everolimus.[5][]
Summary of Everolimus Degradation Behavior:
Forced degradation studies on Everolimus have shown that the molecule is most susceptible to degradation under acidic and oxidative conditions.[5] Under acidic conditions (2N HCl at 60°C for 30 minutes), approximately 7.02% degradation was observed, with the formation of one major degradation product.[] In the presence of a strong oxidizing agent (20% H₂O₂ at 60°C for 30 minutes), around 10.09% of the drug degraded, leading to two main degradation products.[5] The drug was found to be relatively stable under alkaline, neutral, thermal, and photolytic stress conditions, with less than 1% degradation observed in these conditions.[]
The following diagram illustrates a general workflow for conducting a stability study of this compound.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Differences Between Everolimus and Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical and chemical properties of Everolimus and its deuterated analog, Everolimus-d4. It details the experimental protocols used to differentiate these compounds and illustrates the key signaling pathway affected by Everolimus.
Core Physical and Chemical Differences
This compound is a stable isotope-labeled version of Everolimus, specifically designed for use as an internal standard in quantitative bioanalytical assays.[1] The primary physical difference between the two molecules is the replacement of four hydrogen atoms with four deuterium atoms on the 2-hydroxyethyl group at the C40 position.[2][3][4] This isotopic substitution results in a nominal mass difference of 4 Da, which is fundamental for their differentiation using mass spectrometry.
While their chemical reactivity and biological activity are considered identical for the purposes of its use as an internal standard, this mass difference allows for the precise quantification of Everolimus in complex biological matrices, correcting for variations during sample preparation and analysis.[5][6]
Data Presentation: Comparative Properties of Everolimus and this compound
| Property | Everolimus | This compound |
| Chemical Name | 40-O-(2-Hydroxyethyl)rapamycin | 40-O-(2-Hydroxyethyl-d4)rapamycin[3] |
| Synonyms | RAD001, Afinitor, Zortress | RAD001-d4, Afinitor-d4[3] |
| Molecular Formula | C₅₃H₈₃NO₁₄[7] | C₅₃H₇₉D₄NO₁₄[2][3][4] |
| Molecular Weight | 958.2 g/mol [7] | 962.3 g/mol [8] |
| Monoisotopic Mass | 957.58135632 Da[7] | 961.6063 g/mol (approx.) |
| Melting Point | 97-113 °C[9][10] | Not readily available |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Practically insoluble in water.[9][11] | Soluble in methanol and chloroform.[8] |
| Appearance | Off-white to pale yellow solid[3] | Solid[8] |
| Storage Conditions | -20°C, protect from light and moisture[9] | 2-8°C, under inert atmosphere[3] |
Experimental Protocols for Differentiation and Quantification
The gold standard for distinguishing and quantifying Everolimus and this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass difference allows the mass spectrometer to detect them as two distinct chemical entities.
Sample Preparation: Protein Precipitation
This is a common method for extracting Everolimus from whole blood samples.
Methodology:
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent. A common reagent is a 1:4 (v/v) mixture of 0.4 M zinc sulfate and methanol, containing a known concentration of this compound as the internal standard.[12]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., COSMOSIL 2.5C18-MS-II, 50 mm × 2.0 mm, 2.5 µm), is typically used for separation.[2]
-
Mobile Phase: A common mobile phase combination is:
-
Elution: An isocratic or gradient elution can be employed. For example, an isocratic elution with 20:80 (v/v) of mobile phase A and B at a flow rate of 0.4 mL/min.[2]
-
Column Temperature: Typically maintained between 30°C and 70°C.[13][14]
-
Injection Volume: 5-10 µL.[14]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify Everolimus and this compound. The instrument is set to monitor specific precursor ion to product ion transitions (m/z).
MRM Transitions:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Everolimus | 975.5 (Ammonium adduct [M+NH₄]⁺)[2] | 908.5[2] |
| This compound | 979.6 (Ammonium adduct [M+NH₄]⁺)[2] | 912.6[2] |
The intensity of the product ion for Everolimus is compared to the intensity of the product ion for the known concentration of this compound to accurately calculate the concentration of Everolimus in the original sample.
Mandatory Visualizations
Structural Difference
Caption: Structural difference between Everolimus and this compound.
Everolimus Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that regulates cell growth, proliferation, and survival.[15][16][17]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.
Experimental Workflow for Bioanalytical Method
This diagram illustrates the typical workflow for quantifying Everolimus in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Everolimus quantification using an internal standard.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. vivanls.com [vivanls.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Everolimus (RAD001) | C53H83NO14 | CID 46930999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Everolimus - CAS-Number 159351-69-6 - Order from Chemodex [chemodex.com]
- 10. tradeindia.com [tradeindia.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. agilent.com [agilent.com]
- 13. msacl.org [msacl.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Isotopic Enrichment of Everolimus-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic enrichment of Everolimus-d4, a deuterated analog of the immunosuppressant and anti-cancer drug Everolimus. Stable isotope-labeled compounds like this compound are indispensable internal standards for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies. This document details the synthetic pathway for the introduction of deuterium atoms, provides methodological protocols for key experimental steps, and presents relevant quantitative data. Furthermore, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding of the synthesis and application of this compound.
Introduction
Everolimus, a derivative of Rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Its clinical applications include preventing organ transplant rejection and treating various cancers. Accurate quantification of Everolimus in biological matrices is critical for optimizing therapeutic outcomes and minimizing toxicity.
The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based quantification. This compound, in which four hydrogen atoms are replaced by deuterium, serves this purpose. Due to its identical chemical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.[3] This guide outlines the core principles and practical steps involved in the synthesis and application of this compound.
Synthetic Pathway for Isotopic Enrichment
The isotopic enrichment of Everolimus with four deuterium atoms is strategically achieved by introducing a deuterated 2-hydroxyethyl group at the C40 position of the Rapamycin macrocycle. This is accomplished by utilizing a deuterated starting material, Ethylene-d4 glycol. The overall synthetic scheme involves the protection of one hydroxyl group of Ethylene-d4 glycol, conversion of the remaining hydroxyl group to a good leaving group (triflate), subsequent reaction with Rapamycin, and final deprotection to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of Everolimus and tailored for the preparation of its deuterated analog.
Preparation of Mono-tert-butyldimethylsilyl (TBDMS) protected Ethylene-d4 glycol
-
Reaction Setup: Dissolve Ethylene-d4 glycol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Protection: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the mono-protected Ethylene-d4 glycol.
Synthesis of 2-(tert-butyldimethylsilyloxy)ethyl-d4 triflate
-
Reaction Setup: Dissolve the mono-protected Ethylene-d4 glycol (1.0 eq) in anhydrous DCM in a flask maintained under an inert atmosphere and cooled to -78°C (dry ice/acetone bath).
-
Addition of Base: Add 2,6-lutidine (1.5 eq) to the solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78°C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature. The crude triflate is typically used immediately in the next step without further purification.
Synthesis of 40-O-[2-(tert-butyldimethylsilyloxy)ethyl-d4]-rapamycin
-
Reaction Setup: Dissolve Rapamycin (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere.
-
Addition of Base: Add 2,6-lutidine (3.0 eq) to the solution.
-
Alkylation: Add the freshly prepared 2-(tert-butyldimethylsilyloxy)ethyl-d4 triflate (1.5 eq) in toluene to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected this compound.
Deprotection to Yield this compound
-
Reaction Setup: Dissolve the purified 40-O-[2-(tert-butyldimethylsilyloxy)ethyl-d4]-rapamycin (1.0 eq) in methanol.
-
Acidic Deprotection: Cool the solution to 0°C and add 1M aqueous hydrochloric acid (HCl).
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours, monitoring the deprotection by HPLC or TLC.
-
Work-up and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain this compound.
Quantitative Data
The following tables summarize typical quantitative data associated with the synthesis and use of this compound.
Table 1: Synthesis Yields
| Reaction Step | Product | Typical Yield (%) |
| Protection | Mono-TBDMS Ethylene-d4 glycol | 75-85% |
| Triflation | Deuterated 2-hydroxyethyl triflate | (Used directly) |
| Alkylation | Protected this compound | 50-60% |
| Deprotection | This compound | 80-90% |
Table 2: Mass Spectrometric Analysis
| Compound | Molecular Formula | [M+NH₄]⁺ (m/z) |
| Everolimus | C₅₃H₈₃NO₁₄ | 975.6 |
| This compound | C₅₃H₇₉D₄NO₁₄ | 979.6 |
Table 3: LC-MS/MS Method Validation Parameters for Everolimus Quantification using this compound as an Internal Standard [3]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Linearity (r) | > 0.98 |
| Analytical Recovery | 98.3% - 108.1% |
| Inter-assay Precision (CV%) | 4.3% - 7.2% |
| Inter-assay Accuracy | Within ±15% of nominal values |
Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway. It first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Everolimus-d4 LC-MS/MS Method in Whole Blood Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everolimus is an immunosuppressant drug used to prevent rejection in organ transplantation and to treat certain types of cancer. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus in whole blood is crucial for optimizing dosage and minimizing toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3] This document provides a detailed application note and protocol for the quantitative analysis of everolimus in human whole blood using an LC-MS/MS method with everolimus-d4 as the internal standard (IS).
Principle
This method involves the extraction of everolimus and its deuterated internal standard, this compound, from a whole blood sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of everolimus is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Everolimus (≥99.85% purity) and this compound (IS, 98.8% purity)[4][5]
-
Solvents: HPLC grade methanol, acetonitrile, diethyl ether, and ethyl acetate.[5]
-
Reagents: Zinc sulfate, ammonium acetate, formic acid, and boric acid/potassium chloride/sodium hydroxide buffer (pH 10.0).[4][5]
-
Blood: Drug-free human whole blood for preparation of calibrators and quality control samples.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare serial dilutions of the everolimus stock solution with a suitable solvent to create working solutions for calibration standards and quality controls.
-
-
Precipitation/Extraction Solution:
Sample Preparation
Two common extraction methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Method A: Protein Precipitation [4]
-
To 100 µL of whole blood sample, calibrator, or QC, add the internal standard solution.
-
Add a cold precipitation solution containing a mixture of zinc sulfate, methanol, and acetonitrile.[4]
-
Vortex the mixture thoroughly.
-
Freeze the samples to enhance protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm for 10 minutes).[2]
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[4]
Method B: Liquid-Liquid Extraction [5][6]
-
To 100 µL of whole blood sample, calibrator, or QC, add the internal standard solution.
-
Alkalinize the sample to a pH of 10.0 ± 0.1.[5]
-
Add 3 mL of diethyl ether: ethyl acetate (30:70, v/v).[5]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Method Validation
The method was validated according to established guidelines.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.10 - 50.0 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [5] |
| Intra-batch Precision (% CV) | 1.27 - 8.25% | [5] |
| Inter-batch Precision (% CV) | 3.37 - 6.06% | [5] |
| Intra-batch Accuracy | 95.78 - 102.8% | [5] |
| Inter-batch Accuracy | 97 - 102% | [5] |
| Recovery (Everolimus) | 90.9 - 94.8% | [5][6] |
| Recovery (this compound) | 91.4 - 95.6% | [5][6] |
| Matrix Effect (Absolute) | 98.6 - 102.3% | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for whole blood sample preparation and LC-MS/MS analysis.
Logical Relationship of Method Validation
Caption: Key parameters and criteria for method validation.
References
- 1. tecan.com [tecan.com]
- 2. msacl.org [msacl.org]
- 3. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
Application Note: High-Throughput Analysis of Everolimus in Whole Blood for Therapeutic Drug Monitoring Using Everolimus-d4 as an Internal Standard
Abstract
Everolimus is a critical immunosuppressant drug used in transplantation medicine to prevent organ rejection and in oncology for cancer treatment. Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of everolimus in human whole blood. The use of a stable isotope-labeled internal standard, Everolimus-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol is suitable for high-throughput clinical laboratories performing routine TDM of everolimus.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the signaling pathway that regulates cell growth, proliferation, and survival.[1][2] By inhibiting mTOR, everolimus suppresses the proliferation of T-cells, which are central to the immune response that leads to organ rejection.[1][3] Its anti-proliferative properties also make it an effective agent in treating certain cancers.[3][4]
The therapeutic range for everolimus is narrow, and patient responses can vary significantly due to differences in absorption, metabolism, and drug-drug interactions.[5] Therefore, TDM is mandatory to maintain drug concentrations within the target range, which is typically 3-8 ng/mL when used with a calcineurin inhibitor, though this can vary based on the type of transplant and clinical context.[5][6][7]
LC-MS/MS has become the gold standard for TDM of immunosuppressants due to its high sensitivity and specificity compared to immunoassays.[8][9] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This compound has nearly identical physicochemical properties to everolimus, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any analytical variations.[10][11] This application note provides a detailed protocol for the quantification of everolimus in whole blood using an LC-MS/MS method with this compound as the internal standard.
Signaling Pathway of Everolimus
Everolimus exerts its effect by inhibiting the mTOR signaling pathway. It first binds to the intracellular protein FKBP12, and this complex then inhibits mTOR Complex 1 (mTORC1).[1][2] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell proliferation.[12]
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. nbinno.com [nbinno.com]
- 4. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of therapeutic monitoring of everolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput and Accurate Quantification of Everolimus in Whole Blood using Everolimus-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everolimus is a potent immunosuppressant drug critical in preventing organ rejection in transplant patients and for treating certain types of cancers.[1][2][3] Due to its narrow therapeutic window and significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is essential to ensure efficacy while minimizing toxicity.[2][3][4][5] This application note provides detailed protocols for the sample preparation of everolimus in whole blood for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing its stable isotope-labeled internal standard, Everolimus-d4, to ensure accuracy and precision.[3][6][7][8][9]
The established therapeutic range for everolimus in whole blood is typically between 3 to 8 ng/mL.[2][5][10] LC-MS/MS is the preferred method for the determination of everolimus concentrations due to its superior sensitivity and specificity over immunoassays.[2][5]
Experimental Protocols
Three common and effective methods for the extraction of everolimus from whole blood are detailed below: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.[4][11]
Materials:
-
This compound internal standard (IS) solution.
-
Zinc sulfate solution (0.1 M or 0.4 M in 80% methanol).[1][11][12]
-
Microcentrifuge tubes.
-
Centrifuge.
Protocol:
-
Pipette 200 µL of the whole blood sample into a microcentrifuge tube.[12]
-
Add the this compound internal standard solution.
-
Add 400 µL of zinc sulfate solution (containing 80% methanol) to precipitate the proteins.[12][13]
-
Vortex the mixture vigorously for 10-20 seconds.[13]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11][13]
Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for Everolimus Analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, reducing matrix effects.[6]
Materials:
-
This compound internal standard (IS) solution.
-
Diethyl ether.[6]
-
Ethyl acetate.[6]
-
Ammonium hydroxide or other base to adjust pH to ~10.[6]
-
Extraction tubes.
-
Vortex mixer.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solution (e.g., mobile phase).
Protocol:
-
Pipette 100 µL of the whole blood sample into an extraction tube.[6][7]
-
Add the this compound internal standard.
-
Adjust the pH of the sample to approximately 10 with a suitable base.[6]
-
Add 1 mL of the extraction solvent mixture (e.g., diethyl ether:ethyl acetate, 30:70 v/v).[6][7]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 100 µL of the initial mobile phase).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for Everolimus Analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective method for sample cleanup, providing the cleanest extracts and minimizing matrix effects, often in a high-throughput 96-well format.[14][15]
Materials:
-
Whole blood sample.
-
This compound internal standard (IS) solution.
-
96-well HLB µElution plate or similar C18 SPE cartridge.[14][15]
-
Reagents for protein precipitation (e.g., zinc sulfate, methanol).[15]
-
SPE conditioning, wash, and elution solvents.
-
96-well collection plate.
-
Positive pressure manifold or vacuum manifold.[14]
Protocol:
-
Pre-treat the whole blood sample by protein precipitation as described in the PPT protocol.
-
Condition the SPE plate wells with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Wash the wells with a weak solvent to remove interferences (e.g., 50/50 methanol/water).[13]
-
Elute the everolimus and this compound from the sorbent with a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection plate.[13]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction Workflow for Everolimus Analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation methods for everolimus analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 2.0 - 150 ng/mL[16] | 0.10 - 50.0 ng/mL[6][7] | 0.1 - 50 ng/mL[14] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[16][17] | 0.10 ng/mL[6][7] | 0.1 ng/mL[14] |
| Recovery (Everolimus) | Not explicitly stated | 90.9 - 94.8%[6][7] | ≥ 65.2%[14] |
| Recovery (this compound) | Not explicitly stated | 91.4 - 95.6%[6][7] | Not explicitly stated |
| Intra-assay Precision (%CV) | 5.7 - 19.1%[16] | 1.27 - 8.25%[6] | Within FDA guidelines[14] |
| Inter-assay Precision (%CV) | Not explicitly stated | 3.37 - 6.06%[6] | Within FDA guidelines[14] |
| Matrix Effect | Ion enhancement observed, compensated by IS[4] | Minimal (98.6 - 102.3%)[6] | 83.7 - 101.6%[14] |
LC-MS/MS Conditions
Following sample preparation, the extracts are analyzed by LC-MS/MS. A typical setup involves a reverse-phase C18 column and a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile or methanol).[6][14] Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode, monitoring for specific mass transitions (m/z) for everolimus and its internal standard.[6]
Conclusion
The choice of sample preparation method for everolimus analysis depends on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and the resources available. Protein precipitation offers a rapid and simple approach, while liquid-liquid and solid-phase extraction provide cleaner samples, which can lead to improved assay performance and robustness. The use of this compound as an internal standard is crucial for compensating for matrix effects and ensuring the accuracy and precision of the results, which is paramount for effective therapeutic drug monitoring.
References
- 1. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapamycin.news [rapamycin.news]
- 3. mdpi.com [mdpi.com]
- 4. msacl.org [msacl.org]
- 5. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 15. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Everolimus in Plasma by LC-MS/MS Using Everolimus-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial for optimizing treatment outcomes.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of everolimus in plasma, employing its deuterated analog, Everolimus-d4, as the internal standard (IS).
The methodology presented herein provides a reliable approach for the accurate quantification of everolimus, suitable for clinical research and pharmacokinetic studies.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the quantitative analysis of everolimus in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting everolimus and its internal standard from plasma samples.
Materials:
-
Human plasma samples
-
Everolimus and this compound stock solutions
-
Methanol
-
0.4 M Zinc Sulfate solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of whole blood or plasma into a microcentrifuge tube.[5]
-
Add 200 µL of a precipitating reagent consisting of a 1:4 ratio of 0.4 M zinc sulfate to methanol, which contains the this compound internal standard.[5]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following LC-MS/MS conditions are optimized for the separation and detection of everolimus and this compound.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| LC System | Agilent 1260 LC system or equivalent |
| Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm)[6] |
| Mobile Phase A | 10mM Ammonium acetate in water, pH 6.00 with formic acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic elution with 20:80 (v/v) of Mobile Phase A and B[6] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Drying Gas Temperature | 225 °C[5] |
| Drying Gas Flow | 9 L/min[5] |
| Nebulizer Pressure | 35 psi[5] |
| Sheath Gas Temperature | 325 °C[5] |
| Sheath Gas Flow | 12 L/min[5] |
| Capillary Voltage | 4,000 V[5] |
| MRM Transitions | |
| Everolimus | 975.6 → 908.5[5][6] |
| This compound | 979.6 → 912.5[5][6] |
Quantitative Data
The presented LC-MS/MS method was validated for its performance. The following tables summarize the key quantitative data.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (R²) |
| Everolimus | 0.10 - 100[5][6] | > 0.99 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.300 | 94.8 - 106.4[7] | < 9[7] |
| Medium | 3.00 / 25.0 | 94.8 - 106.4[7] | < 9[7] |
| High | 45.0 | 94.8 - 106.4[7] | < 9[7] |
Table 4: Recovery
| Analyte | Recovery (%) |
| Everolimus | 90.9 - 94.8[6] |
| This compound | 91.4 - 95.6[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of everolimus in plasma.
Caption: Workflow for Everolimus quantification.
Everolimus Signaling Pathway
Everolimus targets the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: Everolimus inhibits the mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Everolimus in Whole Blood Using Everolimus-d4
Introduction
Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely utilized as an immunosuppressant in solid organ transplantation to prevent rejection.[1] It is also approved for the treatment of various cancers.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity.[1][3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technology for TDM of Everolimus due to its high sensitivity and specificity.[4][5] This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Everolimus in whole blood, employing Everolimus-d4 as a stable isotope-labeled internal standard to ensure accuracy.
Principle
This method involves the extraction of Everolimus and its deuterated internal standard, this compound, from a whole blood matrix. The sample preparation utilizes a simple and efficient protein precipitation step with zinc sulfate and an organic solvent.[3][6][7] Following extraction, the supernatant is injected into an HPLC system for chromatographic separation on a C18 reverse-phase column. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Everolimus to the this compound internal standard against a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Everolimus certified reference standard
-
This compound certified reference standard (Internal Standard, IS)[8]
-
HPLC-grade water
-
Ammonium formate and formic acid[3]
-
Drug-free whole blood for preparation of calibrators and quality controls (QCs)
2. Instrumentation
-
HPLC System: Agilent 1260 LC system or equivalent[7]
-
Mass Spectrometer: API 2000, Agilent 6460, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7][11]
-
Analytical Column: COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) or equivalent reverse-phase C18 column[8][11]
3. Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Everolimus and this compound standards in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with methanol:water (50:50, v/v).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile to achieve the final concentration. This solution will also serve as the protein precipitation reagent.
-
Calibrators and QCs: Spike appropriate amounts of the Everolimus working solutions into drug-free whole blood to prepare a series of calibrators (e.g., 1.0, 2.5, 5, 10, 25, 50 ng/mL) and at least three levels of QCs (low, medium, high).[3][12]
4. Sample Preparation Protocol
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the precipitating reagent (acetonitrile containing 0.1M zinc sulfate and the this compound internal standard).[7]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[7]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.[3][7]
5. HPLC-MS/MS Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting |
| HPLC System | |
| Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm)[8] |
| Mobile Phase A | 10mM Ammonium Acetate in Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 50 °C |
| Run Time | ~2.5 minutes[8] |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Drying Gas Temp | 325 °C[7] |
| Nebulizer Pressure | 35 psi[7] |
| Capillary Voltage | 4000 V[7] |
| MRM Transitions | |
| Everolimus | m/z 975.5 → 908.5[8][11] |
| This compound (IS) | m/z 979.6 → 912.6[8] |
Data Presentation: Method Performance Characteristics
The method was validated for linearity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[12] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[11] |
| Intra-day Precision (%CV) | < 8.5%[8] |
| Inter-day Precision (%CV) | < 6.1%[8] |
| Accuracy / Analytical Recovery | 93.9% - 101.6%[3] |
| Absolute Recovery | > 90%[8] |
| Matrix Effect | Compensated by the internal standard[3][8] |
Visualizations
Experimental Workflow Diagram
References
- 1. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HPLC-mass spectrometric method suitable for the therapeutic drug monitoring of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Everolimus-d4 in Pharmacokinetic Studies of Everolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and as an anti-cancer agent. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensuring efficacy while minimizing toxicity.[1][2][3] Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by mass spectrometry. Everolimus-d4, a deuterated analog of everolimus, is the preferred internal standard for the bioanalysis of everolimus in pharmacokinetic (PK) studies due to its similar chemical and physical properties and co-elution with the analyte, which compensates for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the use of this compound in the quantification of everolimus in whole blood samples for pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[4] The PI3K/AKT/mTOR pathway is often dysregulated in cancer. Everolimus, by inhibiting mTOR, blocks the progression of cells from the G1 to the S phase of the cell cycle, thereby reducing tumor growth.
Experimental Protocols
Bioanalytical Method for Everolimus Quantification in Whole Blood using LC-MS/MS
This protocol describes a validated method for the determination of everolimus concentrations in human whole blood using this compound as an internal standard (IS).
1. Materials and Reagents
-
Everolimus certified reference standard
-
This compound certified reference standard (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Zinc sulfate
-
Human whole blood (drug-free) for calibration standards and quality controls
2. Preparation of Stock and Working Solutions
-
Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve everolimus in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Everolimus Working Solutions: Prepare serial dilutions of the everolimus stock solution with methanol/water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the protein precipitation solution (see step 3).
3. Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process:
-
To 100 µL of whole blood (calibrator, quality control, or patient sample) in a microcentrifuge tube, add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) containing the this compound internal standard.[5]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.[5]
-
Centrifuge the tubes at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute everolimus and this compound, followed by re-equilibration.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Everolimus: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 975.6 -> 908.7).
-
This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 979.6 -> 912.7).
-
Data Presentation
Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for a UPLC-MS/MS method for everolimus quantification in dried blood spots.
| Parameter | Result | Reference |
| Linearity Range | 3 - 75 µg/L | [6][7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 3 µg/L | [6][7] |
| Intra-assay Precision (%CV) | ≤ 10.7% | [6][7] |
| Inter-assay Precision (%CV) | ≤ 10.7% | [6][7] |
| Accuracy (%RE) | ≤ 4.4% | [6][7] |
| Stability in DBS (80 days at 2-8°C) | Stable | [6][7] |
Pharmacokinetic Parameters of Everolimus
The pharmacokinetic parameters of everolimus can vary among different patient populations. The following table presents a summary of key pharmacokinetic parameters from a study in Japanese patients with advanced breast cancer.
| Parameter | Value (Range) | Coefficient of Variation (%) | Reference |
| Clearance (CL/F) | 5.1 – 21.3 L/h/70 kg | 38.5% | [8] |
| Volume of Distribution (Vd/F) | 9.9 – 103.6 L/70 kg | 57.8% | [8] |
| Trough Concentration (C₀) | 1.3 – 6.5 ng/mL/mg/day (dose-adjusted) | - | [8] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS based bioanalytical methods allows for the accurate and precise quantification of everolimus in biological matrices. The detailed protocol and validation data presented provide a robust framework for conducting pharmacokinetic studies of everolimus. This enables researchers and clinicians to better understand the drug's disposition and to optimize therapeutic regimens for patients. The high variability in everolimus pharmacokinetics underscores the importance of TDM to achieve optimal clinical outcomes.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 2. QEHB Pathology Departments - Everolimus [qehbpathology.uk]
- 3. msacl.org [msacl.org]
- 4. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Everolimus pharmacokinetics and exposure-response relationship in Japanese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Everolimus and Everolimus-d4 in Whole Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of the immunosuppressant drug Everolimus and its deuterated internal standard, Everolimus-d4, in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in solid organ transplantation to prevent rejection.[1][2] Due to its narrow therapeutic window and significant interindividual pharmacokinetic variability, TDM is essential to optimize dosing, ensuring efficacy while minimizing toxicity.[1][2] LC-MS/MS has become the preferred method for the quantification of Everolimus in clinical and research settings due to its high sensitivity, specificity, and accuracy.[3]
This document provides a detailed protocol for the analysis of Everolimus, including specific mass spectrometry transitions for the analyte and its stable isotope-labeled internal standard, this compound.
Experimental
Sample Preparation
A simple protein precipitation method is commonly employed for the extraction of Everolimus from whole blood.[4][5]
Materials:
-
Human whole blood (EDTA)
-
Everolimus and this compound certified reference materials
-
Methanol, HPLC grade
-
Zinc Sulfate solution (0.4 M)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of whole blood in a microcentrifuge tube, add 200 µL of a precipitating reagent. This reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol and contains the internal standard (this compound) at an appropriate concentration.[6]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the tubes at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Analytical Column: Kinetex® Polar C18 (50 × 2.1 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water.[4]
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% Formic acid in Methanol.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 70 °C.[4]
-
Gradient: A gradient elution is typically used to separate Everolimus from endogenous matrix components. A representative gradient starts at 30% B, increases to 70% B over 0.5 minutes, then to 100% B over 0.5 minutes, holds for 1.5 minutes, and then re-equilibrates at 30% B.[4]
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
Mass Spectrometer Settings:
-
Ionization Mode: Heated ESI, Positive.[4]
-
Spray Voltage: 4000 V.[4]
-
Vaporizer Temperature: 350 °C.[4]
-
Ion Transfer Tube Temperature: 325 °C.[4]
-
Sheath Gas: 50 arbitrary units.[4]
-
Auxiliary Gas: 5 arbitrary units.[4]
-
Collision Gas: Argon at 1.5 mTorr.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the mass spectrometry transitions for Everolimus and this compound. The ammonium adducts ([M+NH4]+) are typically monitored as the precursor ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Everolimus | 975.6 | 908.5 | 926.6 | 12 - 19 |
| This compound | 979.6 | 912.6 | 930.6 | 12 - 17 |
Note: Collision energies may vary depending on the instrument used and should be optimized.[6][9] The primary transition used for quantification is typically the one that provides the highest and most consistent signal.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Everolimus in whole blood.
Caption: Experimental workflow for Everolimus quantification.
Signaling Pathway
Everolimus exerts its immunosuppressive effect by inhibiting the mTOR signaling pathway. The following diagram illustrates the simplified mTOR pathway and the point of inhibition by Everolimus.
Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Everolimus and its internal standard, this compound, in whole blood. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is well-suited for routine therapeutic drug monitoring of Everolimus in transplant recipients.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 6. agilent.com [agilent.com]
- 7. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protein Precipitation for Everolimus Extraction Using Everolimus-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology and transplant medicine.[1] Accurate quantification of everolimus in biological matrices, particularly whole blood, is essential for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity.[1][2] Protein precipitation is a widely adopted, straightforward, and efficient method for extracting everolimus from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides detailed protocols for protein precipitation-based extraction of everolimus from whole blood using its deuterated analog, everolimus-d4, as an internal standard for reliable quantification.
Mechanism of Action: Everolimus and the mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] Everolimus forms a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for the extraction of everolimus from whole blood using two common protein precipitation methods.
Protocol 1: Zinc Sulfate and Methanol Precipitation
This is a widely used method that employs zinc sulfate to aid in protein precipitation and hemolysis.[4][6][7]
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
Precipitating reagent: 0.1 M Zinc Sulfate in 80:20 Methanol:Water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 500 µL of the cold precipitating reagent (1:4 v/v aqueous 0.1M ZnSO4:acetonitrile) containing the internal standards.[4]
-
Incubate at room temperature for 10 minutes.[4]
-
Centrifuge at 13,000-14,000 rpm for 10 minutes at room temperature.[4][6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Acetonitrile Precipitation
This protocol utilizes acetonitrile as the precipitating agent.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
Acetonitrile, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 200-400 µL of acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 4 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for everolimus extraction using protein precipitation followed by LC-MS/MS analysis.
Table 1: Linearity and Sensitivity
| Parameter | Zinc Sulfate/Methanol Method | Acetonitrile Method |
| Linearity Range (ng/mL) | 1.0 - 50.0[4] | 2.0 - 150[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[4] | 2.5[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[2] |
Table 2: Precision and Accuracy
| QC Level | Zinc Sulfate/Methanol Method (%CV) | Acetonitrile Method (%CV) | Accuracy (%) |
| Low | < 15 | 19.1 (at 3.3 ng/mL)[2] | 93.9 - 101.6[4] |
| Medium | < 15 | 8.1 - 10.6 (at 5.9-19.2 ng/mL)[2] | 97.1 - 114.5[4] |
| High | < 15 | 5.7 - 9.1 (at 25.8-34.2 ng/mL)[2] | 97.1 - 114.5[4] |
Table 3: Recovery and Matrix Effect
| Parameter | Zinc Sulfate/Methanol Method | Acetonitrile Method |
| Extraction Recovery (%) | 93.9 - 101.6[4] | Not explicitly stated, but ion enhancement was observed and compensated for by the internal standard.[4] |
| Matrix Effect | Ion enhancement observed, compensated by IS[4] | Minimal to no significant matrix effect reported when using an appropriate internal standard.[3] |
LC-MS/MS Parameters
While specific parameters will vary depending on the instrument, typical settings for the analysis of everolimus and this compound are provided below.
Table 4: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL[6] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (m/z) | |
| Everolimus | 975.6 -> 908.5[7] |
| This compound | 979.6 -> 912.5[7] |
Conclusion
Protein precipitation is a robust, rapid, and cost-effective method for the extraction of everolimus from whole blood samples for LC-MS/MS analysis. The use of a deuterated internal standard, this compound, is crucial for accurate and precise quantification by compensating for matrix effects and variations in extraction efficiency. The protocols and data presented in this application note provide a comprehensive guide for researchers and clinicians involved in the therapeutic drug monitoring of everolimus.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. msacl.org [msacl.org]
- 5. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
Application of Everolimus-d4 in Pediatric Organ Transplant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressive agent utilized in pediatric organ transplantation to prevent allograft rejection.[1] Given its narrow therapeutic index and significant inter-individual pharmacokinetic variability in children, therapeutic drug monitoring (TDM) is essential for optimizing dosing and minimizing toxicity.[2] Everolimus-d4, a stable isotope-labeled derivative of everolimus, serves as an indispensable internal standard (IS) for the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of everolimus in biological matrices.[3][4] This document provides detailed application notes and protocols for the use of this compound in pediatric organ transplant research.
Application Notes
The primary application of this compound is as an internal standard in the quantitative analysis of everolimus in whole blood samples from pediatric transplant recipients. Its utility is critical for several research and clinical applications:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate measurement of everolimus concentrations is fundamental to characterizing its absorption, distribution, metabolism, and excretion in children.[5][6] this compound enables the development of robust bioanalytical methods required for these studies, which inform dosing guidelines in the pediatric population.[2]
-
Therapeutic Drug Monitoring (TDM): TDM is crucial for maintaining everolimus trough concentrations within the target therapeutic range (typically 3-8 ng/mL, though this can vary) to ensure efficacy while avoiding adverse effects.[7][8] The use of this compound in LC-MS/MS assays provides the necessary precision and accuracy for reliable TDM.[9]
-
Bioequivalence Studies: In the development of new pediatric formulations, such as dispersible tablets, bioequivalence studies are required.[10] this compound is essential for the underlying bioanalytical methods to compare the pharmacokinetic profiles of different formulations.
-
Drug-Drug Interaction Studies: Co-administration of other medications can alter everolimus concentrations.[11] Research investigating these interactions relies on accurate quantification of everolimus, facilitated by the use of this compound.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of everolimus in pediatric organ transplant recipients from various studies. The accurate determination of these parameters is reliant on robust analytical methods utilizing this compound.
Table 1: Steady-State Pharmacokinetic Parameters of Everolimus in Pediatric Kidney Transplant Recipients [6][10]
| Parameter | Median (Range) | Mean ± SD |
| Cmin (trough level) (ng/mL) | 4.7 (2.3 - 9.5) | 4.4 ± 1.7 |
| Cmax (peak concentration) (ng/mL) | 13.5 (5.9 - 22.2) | 13.6 ± 4.2 |
| AUC (ng·h/mL) | 77 (53 - 147) | 87 ± 27 |
| Apparent Oral Clearance (L/h/m²) | 10.2 (5.5 - 15.6) | - |
Table 2: Everolimus Dosing and Trough Concentrations in Pediatric Patients
| Transplant Type | Age Group | Initial Dose | Target Trough Concentration (ng/mL) | Reference |
| Renal | 1-16 years | 0.8 mg/m² twice daily | 3-8 | [6] |
| Renal | <10 years & 10-16 years | Mean 1.53 mg/m² daily | Not specified | [12] |
| Liver | 1 month - <18 years | Not specified | 3-8 | [13] |
| Tuberous Sclerosis Complex (TSC) | <6 years | 6 mg/m² | 5-15 | [14] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
-
Store at -20°C.
-
-
Everolimus Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of everolimus.
-
Dissolve in 1 mL of methanol.
-
Store at -20°C.
-
-
This compound Working Solution (Internal Standard, 5 ng/mL):
-
Perform serial dilutions of the this compound stock solution with methanol to achieve a final concentration of 5 ng/mL.
-
This working solution will be used for protein precipitation.
-
-
Everolimus Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working solutions of everolimus by diluting the stock solution with methanol.
-
Spike drug-free whole blood with the everolimus working solutions to create calibration standards (e.g., 1, 2.5, 5, 10, 20, 40 ng/mL) and quality control samples (e.g., low, medium, high concentrations).
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of patient whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
Add 500 µL of the this compound internal standard working solution (in acetonitrile with 0.1M zinc sulfate, 1:4 v/v) to each tube.[4]
-
Vortex the mixture for 10 seconds at high speed.[4]
-
Incubate at room temperature for 10 minutes.[4]
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[4]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[4]
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., held at 60°C).[15]
-
Mobile Phase: A gradient of mobile phases, such as:
-
Mobile Phase A: 20 mM ammonium formate buffer.
-
Mobile Phase B: Methanol.
-
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Monitored Transitions (Ammonium Adducts):
-
Everolimus: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Data Analysis: The concentration of everolimus in the sample is determined by calculating the peak area ratio of everolimus to this compound and comparing it to the calibration curve.
-
Mandatory Visualizations
Caption: Everolimus inhibits the mTORC1 signaling pathway.
References
- 1. Everolimus in pediatric transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. msacl.org [msacl.org]
- 5. Single-dose pharmacokinetics and tolerability of everolimus in stable pediatric renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus in pediatric de nova renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical development of an everolimus pediatric formulation: relative bioavailability, food effect, and steady-state pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Multicenter trial of everolimus in pediatric renal transplant recipients: results at three year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 24-month, multi-center, single arm, prospective study to evaluate renal function, efficacy, safety and tolerability of everolimus in combination with reduced exposure cyclosporine or tacrolimus in paediatric liver transplant : CRAD001H2305 | Columbia University Department of Surgery [columbiasurgery.org]
- 14. Model‐Informed Drug Development for Everolimus Dosing Selection in Pediatric Infant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Everolimus-d4 Concentration for LC-MS/MS
Welcome to the technical support center for the optimization of Everolimus-d4 concentration in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for this compound as an internal standard (IS)?
The optimal concentration of this compound depends on the expected concentration range of the analyte (Everolimus) in the samples and the sensitivity of the mass spectrometer. A common practice is to use a concentration that is in the mid-range of the calibration curve. For therapeutic drug monitoring (TDM), a working solution of 100 ng/mL of this compound is often prepared and then added to the sample.[1]
Q2: How can I minimize the matrix effect when analyzing Everolimus in whole blood?
The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in bioanalysis.[2] To mitigate this:
-
Utilize a Stable Isotope-Labeled Internal Standard: this compound is the preferred internal standard as its physicochemical properties are very similar to Everolimus, ensuring it co-elutes and experiences similar matrix effects, thus providing effective normalization.[3][4]
-
Optimize Sample Preparation: Employ efficient sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]
-
Chromatographic Separation: Ensure adequate chromatographic separation of Everolimus from endogenous phospholipids and other interfering substances.[7]
Q3: I am observing high variability in my results. What could be the cause?
High variability in LC-MS/MS analysis of Everolimus can stem from several factors:
-
Inconsistent Sample Preparation: Ensure precise and reproducible pipetting and vortexing during the sample preparation steps.
-
Internal Standard Issues: Verify the stability and concentration of your this compound stock and working solutions.
-
Matrix Effects: As mentioned in Q2, uncompensated matrix effects can lead to significant variability between samples.[2]
-
Instrument Instability: Check for fluctuations in the LC pump flow rate, column temperature, and mass spectrometer performance.
Q4: What are the common adducts formed by Everolimus and this compound in the ion source?
Everolimus and its deuterated internal standard typically form ammonium adducts ([M+NH4]+) in the positive ion electrospray ionization (ESI) mode.[8] Therefore, the precursor ions selected for Multiple Reaction Monitoring (MRM) are often based on these adducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Signal Intensity for this compound | - Degradation of IS: Improper storage or handling of the this compound stock solution.- Incorrect Concentration: Error in the preparation of the working solution.- Ion Source Contamination: Buildup of non-volatile salts or other contaminants in the ion source.[9] | - Prepare fresh stock and working solutions of this compound.- Verify all dilution calculations and pipetting volumes.- Clean the ion source according to the manufacturer's protocol. |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte or IS.- Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for Everolimus.- Column Degradation: Loss of stationary phase or contamination of the column. | - Dilute the sample and re-inject.- Adjust the mobile phase composition (e.g., modify the gradient or the concentration of additives like formic acid or ammonium acetate).[10]- Replace the analytical column. |
| High Background Noise | - Contaminated Mobile Phase: Impurities in the solvents or additives.- Carryover: Residual analyte or IS from a previous high-concentration sample.- Matrix Interferences: Co-elution of endogenous compounds with the analyte and IS. | - Use high-purity, LC-MS grade solvents and additives.[9]- Inject a blank sample after a high-concentration sample to check for carryover.- Optimize the sample preparation method to remove more interferences. |
| Inaccurate Quantification | - Non-linearity of Calibration Curve: Inappropriate weighting factor or concentration range.- Matrix Effect Variation: Significant differences in matrix effects between calibrators and unknown samples.- Metabolite Interference: Cross-talk from Everolimus metabolites.[11] | - Use a weighted (e.g., 1/x or 1/x²) linear regression for the calibration curve.- Prepare calibrators in a matrix that closely matches the study samples.- Ensure the chromatographic method separates Everolimus from its major metabolites. |
Experimental Protocols
Protein Precipitation Method for Whole Blood Samples
This is a common and rapid method for sample preparation.[5][12]
-
To 100 µL of whole blood sample, add 50 µL of the this compound internal standard working solution.
-
Vortex for 15-30 seconds.
-
Add 200 µL of a precipitating agent (e.g., methanol containing 0.4 M zinc sulfate, or acetonitrile).[5]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Everolimus and this compound.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50 - 60 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Everolimus) | m/z 975.6 → 908.5[5][8] |
| MRM Transition (this compound) | m/z 979.6 → 912.5[5] |
Visualizations
Caption: A typical experimental workflow for the analysis of Everolimus in whole blood using LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing inaccurate results in Everolimus LC-MS/MS analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
Technical Support Center: Troubleshooting Everolimus and Everolimus-d4 Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of Everolimus and its deuterated internal standard, Everolimus-d4. The following FAQs and guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or splitting) for Everolimus and this compound?
Poor peak shape in the analysis of Everolimus and its internal standard can stem from several factors, broadly categorized as mobile phase issues, column-related problems, sample preparation artifacts, or instrument settings. Common culprits include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. For Everolimus, using a buffered mobile phase, for instance with ammonium acetate at a pH of around 6.5, has been shown to produce sharp, well-separated peaks.[1][2][3]
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the analyte, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of matrix components from improperly prepared samples can lead to a contaminated column, resulting in distorted peak shapes.[4]
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting or fronting.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting.[4]
Q2: How does the choice of mobile phase additive affect peak shape?
The choice and concentration of the mobile phase additive are critical for achieving optimal peak shape. Ammonium acetate and ammonium formate are common additives used in Everolimus analysis.
-
Ammonium Acetate: Often used to maintain a stable pH and improve peak symmetry. A mobile phase consisting of ammonium acetate buffer and acetonitrile (e.g., 50:50 v/v) with a pH of 6.5 has been demonstrated to yield sharp peaks for Everolimus.[1][2][3]
-
Ammonium Formate: Can also be used to buffer the mobile phase and enhance peak shape. The addition of a complementary salt like ammonium formate to formic acid in the mobile phase can help minimize secondary silanol interactions.[5]
The concentration of the additive is also important. While a buffer is necessary, excessively high concentrations can lead to ion suppression in the mass spectrometer. A concentration of 2-10 mM is typically sufficient for reversed-phase separations.[4][6]
Q3: Can the analytical column be a source of poor peak shape?
Yes, the analytical column is a frequent source of peak shape issues.
-
Column Chemistry: A standard C18 column can sometimes exhibit peak tailing for Everolimus due to secondary interactions. Using a polar-modified C18 column can help mitigate these interactions and improve peak shape.[7]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column frit or packing material can distort peak shape.[4] Regular flushing or using a guard column can help prevent this.
-
Column Degradation: Operating the column outside its recommended pH and temperature ranges can lead to degradation of the stationary phase, resulting in poor chromatography.[4]
Q4: My this compound peak shape is poor, but the Everolimus peak looks acceptable. What could be the cause?
While deuterated internal standards are designed to co-elute and behave similarly to the analyte, differences in peak shape can occasionally occur.
-
Interferences: Although less common with stable isotope-labeled internal standards, co-eluting interferences from the sample matrix could potentially affect the peak shape of this compound more than the unlabeled compound.
-
Concentration Effects: If the concentration of the internal standard is significantly different from the analyte, it could lead to different peak shapes, especially if operating near the limits of detection or in cases of column overload.
-
Cross-Interferences: While D4-Everolimus is generally preferred, some studies have noted potential cross-interferences with other labeled isotopes like 13C,D2-EVE, which could theoretically impact peak integration and shape.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape for Everolimus and this compound.
dot
Caption: A workflow diagram for troubleshooting poor peak shape.
Guide 2: Optimizing Mobile Phase Composition
The composition of the mobile phase is a critical factor influencing peak shape. The following table summarizes recommended starting conditions and optimization strategies.
| Parameter | Recommended Starting Condition | Troubleshooting Action | Expected Outcome |
| Aqueous Phase | 2-10 mM Ammonium Acetate or Formate in Water | Prepare fresh buffer; ensure complete dissolution. | Improved peak symmetry and stable retention times. |
| Organic Phase | Acetonitrile or Methanol | Try switching between acetonitrile and methanol. | Altered selectivity which may improve resolution and peak shape. |
| pH | 6.5 (with Ammonium Acetate) | Adjust pH using formic acid or acetic acid. | Better peak shape, especially for basic compounds.[1] |
| Gradient | Start with a higher aqueous percentage (e.g., 50%) and ramp up the organic phase. | Optimize the gradient slope and re-equilibration time. | Sharper peaks and better separation from matrix components. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Ammonium Acetate Buffer)
-
Prepare Ammonium Acetate Stock Solution (1 M): Dissolve 77.08 g of ammonium acetate in 1 L of HPLC-grade water.
-
Prepare Mobile Phase A (Aqueous): Add 10 mL of the 1 M ammonium acetate stock solution to 990 mL of HPLC-grade water to make a 10 mM solution. Adjust the pH to 6.5 using dilute acetic acid or ammonium hydroxide.
-
Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: To 100 µL of whole blood, add a known concentration of this compound solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or a mixture of zinc sulfate and methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the resulting poor peak shape.
dot
Caption: Causes and effects of poor peak shape in chromatography.
References
- 1. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Restek - Video Article [restek.com]
- 6. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in Everolimus Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when quantifying Everolimus using its stable isotope-labeled internal standard, Everolimus-d4.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in the context of Everolimus quantification?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte, such as Everolimus, by co-eluting compounds present in the sample matrix (e.g., whole blood, plasma).[1][2] These interfering components can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2][3] This phenomenon is a major concern as it can compromise the accuracy, sensitivity, and reproducibility of the bioanalytical method.[1]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS).[4][5] The principle behind its use is that it is chemically and physically almost identical to Everolimus, the analyte of interest.[6] Therefore, during sample preparation, chromatographic separation, and ionization in the mass spectrometer, both compounds are affected by matrix components in nearly the same way.[4][6] Even if the signal for both is suppressed or enhanced, the ratio of the analyte's response to the internal standard's response remains constant.[4][7] This stable ratio allows for reliable and accurate quantification despite the presence of matrix effects.[7][8]
Q3: Is using this compound a guaranteed solution for all matrix effect issues?
A3: While highly effective, using a SIL-IS like this compound is not always a complete guarantee against matrix effects, especially when they are severe.[4] A potential issue is the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's properties, potentially causing it to separate from the unlabeled Everolimus during chromatography.[4] If the analyte and its SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression, which can compromise accuracy.[4] Therefore, it is crucial to evaluate matrix effects as part of method development.[4]
Q4: What are the common sources of matrix effects in whole blood or plasma samples?
A4: In biological matrices like blood and plasma, the primary sources of matrix effects are endogenous components. Phospholipids are a major contributor to ion suppression in bioanalytical LC-MS/MS assays.[9][10] Other sources include salts, proteins, amino acids, and glycerides that may remain after sample preparation.[8][10] These substances can interfere with the ionization process in the MS source, affecting the signal of the target analyte.[1]
Q5: How can I quantitatively assess the extent of matrix effect in my assay?
A5: The matrix effect can be evaluated by calculating the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the peak response of the analyte in a neat (pure) solvent at the same concentration.[9][11] The formula is:
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution) An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[2]
Troubleshooting Guide
Problem: Poor accuracy and reproducibility despite using this compound.
-
Possible Cause 1: Chromatographic separation of Everolimus and this compound.
-
Troubleshooting Step: Verify the co-elution of Everolimus and this compound. The deuterium isotope effect can sometimes lead to slight differences in retention times.[4] If they are not co-eluting, they may be subjected to different matrix environments as they enter the mass spectrometer.
-
Solution: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient slope, column chemistry) to ensure the analyte and internal standard peaks overlap as closely as possible.[3]
-
-
Possible Cause 2: High inter-individual variability in matrix composition.
-
Troubleshooting Step: Plasma or blood from different individuals can have varying compositions, leading to different degrees of matrix effects.[11] This can affect accuracy if the calibration standards are prepared in a pooled matrix that doesn't represent the variability of individual samples.[11]
-
Solution: Evaluate the matrix effect and recovery in samples from multiple sources (at least 6 different donors) to assess inter-individual variability.[11] A robust sample cleanup procedure is essential to minimize these differences.
-
Problem: Consistently low signal (ion suppression) for both Everolimus and this compound.
-
Possible Cause: Insufficient sample cleanup.
-
Troubleshooting Step: The chosen sample preparation method may not be adequately removing interfering endogenous components like phospholipids.[9] Simple protein precipitation (PPT) is fast but can result in "dirtier" extracts compared to more selective methods.[3][7]
-
Solution: Enhance the sample preparation procedure. Consider switching from protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are known to provide cleaner extracts and reduce matrix components.[3][10]
-
Problem: Inconsistent or low recovery of Everolimus.
-
Possible Cause: Suboptimal sample extraction procedure.
-
Troubleshooting Step: The efficiency of the extraction process can be affected by factors such as the choice of solvent, pH, and mixing time.
-
Solution: Re-optimize the extraction protocol. For LLE, test different organic solvents and pH conditions to find the best system for quantitative and precise recovery.[12] For SPE, evaluate different sorbents and wash/elution steps.
-
Experimental Protocols and Data
Protocol: Assessment of Matrix Factor and Recovery
This protocol allows for the quantitative evaluation of matrix effects and extraction efficiency.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Everolimus and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., whole blood from at least 6 sources) through the entire sample preparation procedure. Spike Everolimus and this compound into the final, clean extract.[11]
-
Set C (Pre-Extraction Spike): Spike Everolimus and this compound into the blank matrix before starting the sample preparation procedure.[11]
-
-
Analyze and Calculate:
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)[11]
-
| Matrix Factor (MF) Value | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects.
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) and/or salt (e.g., zinc sulfate) is added to precipitate proteins.[7][13] | Fast, simple, and requires minimal development.[7] | Non-selective; may leave significant matrix components (like phospholipids) in the supernatant, leading to higher matrix effects.[3][9] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from the matrix based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).[12] | Provides cleaner extracts than PPT; can be optimized by changing solvents and pH.[3][12] | More labor-intensive and uses larger volumes of organic solvents than PPT. |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are retained on a solid sorbent while interferences are washed away.[14] | Provides the cleanest extracts, significantly reducing matrix effects.[3][10] | Most complex, time-consuming, and expensive method; requires significant method development. |
Summary of Quantitative Performance Data
The following table summarizes performance data from various validated LC-MS/MS methods for Everolimus quantification, highlighting the effectiveness of using a SIL-IS.
| Parameter | Methodology | Result | Reference |
| Matrix Effect | LC-MS/MS with this compound | Response ratio of patient samples to neat solution ranged from 91.3% to 114.5%, indicating compensation by the IS. | [7] |
| Matrix Effect | LC-MS/MS with various IS | Average ion suppression ranged from 8.5% to 21%, but was corrected for by the internal standards. | [8] |
| Recovery & Matrix Effect | UHPLC-MS/MS with LLE and this compound | Recovery: 90.9-94.8% (Everolimus), 91.4-95.6% (this compound). Absolute Matrix Effect: 98.6-102.3%. | [12] |
| Accuracy & Precision | LC-MS with ¹³C₂D₄-Everolimus | Accuracy: 82-109%; Precision (intra- and inter-day): 3-19%. | [14] |
Visual Guides and Workflows
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard (SIL-IS).
Caption: Experimental workflow for the quantitative assessment of matrix factor and recovery.
Caption: Decision tree for troubleshooting common matrix effect issues in LC-MS/MS assays.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newji.ai [newji.ai]
- 7. msacl.org [msacl.org]
- 8. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. agilent.com [agilent.com]
- 14. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Everolimus & Everolimus-d4 Whole Blood Extraction
Welcome to the technical support center for the recovery of Everolimus and its deuterated internal standard, Everolimus-d4, from whole blood. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Everolimus and this compound from whole blood?
A1: The three primary techniques for extracting Everolimus and its deuterated internal standard from whole blood are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each method has its own advantages and challenges in terms of recovery, purity, and throughput.
Q2: Why is the recovery of my Everolimus/Everolimus-d4 inconsistent?
A2: Inconsistent recovery can be attributed to several factors, including incomplete cell lysis, suboptimal pH during extraction, inefficient protein precipitation, or the presence of interfering substances in the blood matrix. The choice of extraction solvent and the thoroughness of vortexing and mixing steps are also critical.
Q3: What is the "matrix effect" and how can it affect my results?
A3: The matrix effect refers to the alteration of ionization efficiency for the analyte and internal standard by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate this, various strategies can be employed, such as using a stable isotope-labeled internal standard like this compound, optimizing chromatographic separation, and employing more selective sample preparation techniques.
Q4: Which extraction method generally yields the highest recovery?
A4: While recovery rates can be method-dependent and require optimization, Liquid-Liquid Extraction (LLE) has been reported to achieve high and consistent recoveries for both Everolimus and this compound, often exceeding 90%.
Troubleshooting Guides
Low Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete Lysis of Red Blood Cells | Everolimus is predominantly found in red blood cells. Ensure complete cell lysis by using a lysing agent (e.g., zinc sulfate with methanol) or by freeze-thaw cycles. |
| Suboptimal pH | The pH of the sample can significantly impact the extraction efficiency. For LLE, an alkaline pH (around 10) has been shown to improve recovery. |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using an appropriate precipitating agent (e.g., zinc sulfate, methanol, acetonitrile) and adequate vortexing. Centrifugation at a sufficient speed and duration is also crucial to pellet the precipitated proteins effectively. |
| Inappropriate Extraction Solvent (LLE) | The choice and ratio of organic solvents are critical. A mixture of diethyl ether and ethyl acetate (e.g., 30:70 v/v) has been demonstrated to provide good recovery. |
| Insufficient Mixing/Vortexing | Thoroughly vortex or mix the sample after adding the extraction solvent to ensure maximum interaction between the solvent and the analytes. |
| Improper SPE Cartridge Conditioning/Elution | For SPE, ensure the cartridge is properly conditioned before loading the sample. Use an appropriate elution solvent to recover the analytes completely from the sorbent. |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all steps of the protocol, including sample volume, reagent volumes, incubation times, and vortexing duration, to minimize variability between samples. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard like this compound to compensate for variations in extraction efficiency and ion suppression/enhancement. Consider further sample cleanup steps or optimizing the chromatographic method to separate interfering compounds. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of small volumes, especially for the internal standard and calibration standards. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method demonstrating high recovery of Everolimus and this compound.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
Boric acid/potassium chloride/sodium hydroxide buffer (pH 10.0)
-
Diethyl ether
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the whole blood sample, add 50 µL of the this compound internal standard solution and vortex for 15 seconds.
-
Add 100 µL of the pH 10.0 buffer and vortex for 1 minute.
-
Add 2.5 mL of a diethyl ether:ethyl acetate (30:70, v/v) mixture.
-
Mix on a rotary mixer for 10 minutes.
-
Centrifuge at 3204 x g for 5 minutes at 10 °C.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This is a common and rapid method for sample preparation.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
0.1 M Zinc sulfate solution
-
Methanol
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the whole blood sample, add 50 µL of the this compound internal standard solution.
-
Add 400 µL of a precipitating solution (e.g., 80:20 Methanol:2% zinc sulfate in water).
-
Vortex vigorously for 10-20 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for direct injection or further processing.
Quantitative Data Summary
| Extraction Method | Analyte | Recovery Percentage (%) | Reference |
| Liquid-Liquid Extraction | Everolimus | 90.9 - 94.8 | |
| This compound | 91.4 - 95.6 | ||
| Solid-Phase Extraction | Everolimus | ≥ 65.2 | |
| Protein Precipitation | Everolimus | 72 - 117 |
Visualizations
Everolimus Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its immunosuppressive and anti-cancer effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway regulates cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.
General Experimental Workflow for Everolimus Extraction
The following diagram outlines the typical steps involved in the extraction of Everolimus from whole blood for analysis.
Addressing ion suppression in the analysis of Everolimus with Everolimus-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Everolimus using LC-MS/MS with Everolimus-d4 as an internal standard.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis of Everolimus from biological matrices. It can lead to inaccurate and imprecise results. This guide provides a systematic approach to troubleshooting and mitigating ion suppression.
Diagram of Troubleshooting Workflow
Caption: A flowchart for troubleshooting ion suppression in Everolimus analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Everolimus analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte (Everolimus) is reduced by co-eluting matrix components from the sample (e.g., salts, phospholipids from whole blood). This leads to a decreased signal intensity, which can result in underestimation of the Everolimus concentration, poor sensitivity, and inaccurate quantification. Given the narrow therapeutic window of Everolimus, accurate measurement is critical for patient safety and efficacy.[1][2][3]
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Everolimus, so it co-elutes and experiences the same degree of ion suppression.[4][5][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5][7]
Q3: What are the common causes of ion suppression in Everolimus assays?
A3: The primary causes of ion suppression in Everolimus analysis from whole blood are:
-
Endogenous compounds: Phospholipids, salts, and other components of the blood matrix can interfere with the ionization process.[1][8]
-
Sample preparation: Inefficient removal of matrix components during protein precipitation or other extraction methods can lead to ion suppression.[9]
-
Chromatography: Inadequate chromatographic separation of Everolimus from matrix components can result in co-elution and subsequent ion suppression.[4]
-
Co-medications: Other drugs and their metabolites present in the patient sample can also cause ion suppression.[10]
Q4: My this compound signal is also low. What should I investigate?
A4: If both the Everolimus and this compound signals are low, it suggests a significant matrix effect or a problem with the overall method. Consider the following:
-
Sample Preparation: The extraction procedure may not be effectively removing interfering substances. Re-evaluate the protein precipitation protocol; for instance, the ratio of organic solvent to blood or the type of precipitation agent may need optimization.[7][9]
-
LC-MS/MS System: Check for issues with the mass spectrometer, such as a dirty ion source, incorrect settings, or a loss of sensitivity.
-
Mobile Phase: Ensure the mobile phase composition is correct and that additives like ammonium acetate or formic acid are at the proper concentration to facilitate optimal ionization.[8][11]
Q5: How can I experimentally assess for ion suppression?
A5: A post-column infusion experiment is a standard method to evaluate ion suppression.[3][4]
-
Infuse a standard solution of Everolimus and this compound at a constant rate into the LC flow path after the analytical column.
-
Inject a blank, extracted matrix sample (e.g., drug-free whole blood extract).
-
Monitor the signal of the infused analytes. A dip in the signal intensity at certain retention times indicates the elution of matrix components that cause ion suppression.[3][4]
Diagram of Post-Column Infusion Setup
Caption: A schematic of a post-column infusion experiment setup.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a common method for extracting Everolimus from whole blood.
-
Materials:
-
Whole blood sample
-
Internal Standard Spiking Solution (this compound in methanol)
-
Precipitation Solution: 0.1M Zinc Sulfate in water and Acetonitrile (1:4 v/v).[7]
-
-
Procedure:
-
To 100 µL of whole blood sample, add 500 µL of the internal standard precipitation solution.[7]
-
Vortex the mixture for 10 seconds at high speed.[7]
-
Incubate at room temperature for 10 minutes.[7]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[7]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1260 LC system or equivalent.[12]
-
Column: Waters Symmetry C18 or equivalent.[8]
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[8]
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[8]
-
Gradient: A suitable gradient to separate Everolimus from matrix interferences.
-
Flow Rate: 0.400 mL/min.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 5000).[12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Monitored Transitions:
Quantitative Data Summary
Table 1: Matrix Effect and Recovery Data for Everolimus Analysis
| Parameter | Low QC (LQC) | High QC (HQC) | Acceptance Criteria | Reference |
| Matrix Effect (Normalized to IS) | Within ±15% | Within ±15% | 85-115% | [11] |
| Absolute Recovery | 93.9% - 101.6% | 93.9% - 101.6% | Consistent, precise, and reproducible | [7] |
| Process Efficiency | 72% - 117% | 72% - 117% | Consistent and reproducible | [8] |
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| LC Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) | [4] |
| Mobile Phase | 10mM ammonium acetate (pH 6.00) and acetonitrile (20:80, v/v) | [4] |
| Flow Rate | 0.400 mL/min | [4] |
| Run Time | ~2.8 minutes | [14] |
| Precursor Ion (Everolimus) | m/z 975.5 ([M+NH4]+) | [4] |
| Product Ion (Everolimus) | m/z 908.5 | [4] |
| Precursor Ion (this compound) | m/z 979.6 ([M+NH4]+) | [4] |
| Product Ion (this compound) | m/z 912.6 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.10 - 1.0 ng/mL | [4][8][14] |
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Lowering the limit of quantification for Everolimus using Everolimus-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to lower the limit of quantification (LOQ) for Everolimus using its deuterated internal standard, Everolimus-d4.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Everolimus in blood samples?
A1: The LOQ for Everolimus in whole blood using LC-MS/MS typically ranges from 0.5 ng/mL to 2.0 ng/mL.[1][2][3] Methods utilizing sensitive mass spectrometers and optimized sample preparation can achieve LOQs at the lower end of this range, such as 0.5 ng/mL.[2][4] The therapeutic range for Everolimus is generally accepted to be 3-8 ng/mL, making a low LOQ essential for accurate monitoring.[3][5]
Q2: Why is using a stable isotope-labeled internal standard like this compound crucial for lowering the LOQ?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it is nearly identical to the analyte in its physicochemical properties, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[6][7] This allows the SIL-IS to accurately correct for variations during sample preparation and analysis, leading to improved precision and accuracy at low concentrations.[8][9] This normalization is key to distinguishing a low-level signal from background noise, thereby lowering the achievable LOQ. Studies have shown that isotopically labeled internal standards provide better agreement with reference methods compared to analog internal standards.[2][10]
Q3: What are the primary challenges in achieving a low LOQ for Everolimus?
A3: The main challenges include:
-
Matrix Effects: Components in the biological matrix (e.g., whole blood) can interfere with the ionization of Everolimus, causing ion suppression or enhancement.[8][11] While this compound compensates for this, severe matrix effects can still suppress the signal below detectable levels.
-
Low Recovery: Inefficient extraction of Everolimus from the blood matrix during sample preparation can lead to a weak signal.
-
Background Noise: High chemical or electronic noise in the LC-MS/MS system can obscure the analyte signal at low concentrations.
-
Hematocrit Variability: The percentage of red blood cells in blood (hematocrit) can affect the efficiency of extraction and contribute to variability in results, particularly with dried blood spot (DBS) methods.[12][13]
Q4: Can other deuterated forms like ¹³C₂D₄-Everolimus be used?
A4: Yes, other stable isotope-labeled variants such as ¹³C₂D₄-Everolimus are also used effectively as internal standards.[14][15][16] The key is that the internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The choice between different isotopic labels often depends on commercial availability, cost, and the potential for isotopic interference.
Experimental Workflow and Methodologies
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Everolimus in whole blood using LC-MS/MS with this compound as an internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msacl.org [msacl.org]
- 12. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Everolimus-d4 stability in processed samples and autosampler
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Everolimus-d4 in processed samples and within an autosampler environment.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in processed samples stored in an autosampler?
A1: Based on validation studies of analytical methods for Everolimus, where this compound is commonly used as an internal standard, it is expected to exhibit high stability. For the parent compound, Everolimus, extracted samples have been shown to be stable for up to 24 hours and even up to 7 days when stored at 4°C.[1][2] Given the structural similarity, this compound is anticipated to have comparable stability under these conditions. However, it is always best practice to perform your own validation to confirm stability in your specific matrix and solvent system.
Q2: How many freeze-thaw cycles can my samples containing this compound undergo without degradation?
A2: Studies have demonstrated that Everolimus in fortified whole blood samples is stable for at least three freeze-thaw cycles.[2] It is reasonable to expect this compound to have similar stability. To minimize the risk of degradation, it is recommended to aliquot samples if multiple analyses are anticipated.
Q3: What are the recommended long-term storage conditions for samples containing this compound?
A3: For long-term stability, it is recommended to store whole blood samples at -20°C or -80°C. Everolimus has been shown to be stable in whole blood for up to 90 days at -20°C and for at least 8 months at -80°C.[3][4] Stock solutions of this compound in methanol are reported to be stable for at least 90 days when stored at 2-8°C.[5]
Q4: Are there any specific conditions under which Everolimus and its deuterated analogs are known to be unstable?
A4: Yes, stress testing has shown that Everolimus is susceptible to degradation under acidic and oxidizing conditions.[6] It is relatively stable under alkaline, neutral, thermal, and photolytic conditions.[6] Therefore, it is crucial to avoid acidic conditions during sample processing and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal over time in the autosampler. | Degradation due to prolonged exposure to ambient temperature or incompatible solvent. | 1. Ensure the autosampler is temperature-controlled, preferably at 4°C. 2. Minimize the time samples spend in the autosampler before injection. 3. Verify the compatibility of your reconstitution solvent with this compound. Avoid acidic conditions. |
| Inconsistent this compound peak areas between injections of the same sample. | Adsorption to vials or tubing, or partial precipitation in the autosampler. | 1. Use silanized or low-adsorption vials. 2. Ensure the reconstitution solvent has sufficient organic content to maintain solubility. 3. Gently vortex samples before placing them in the autosampler. |
| Poor recovery of this compound after sample processing. | Inefficient extraction or degradation during extraction. | 1. Optimize the extraction procedure (e.g., protein precipitation, SPE, LLE). 2. Ensure all steps are performed in a timely manner to minimize exposure to potentially degrading conditions. 3. Avoid exposure to strong acids. |
Quantitative Stability Data
The following tables summarize the stability of Everolimus, which can be used as a strong indicator for the stability of this compound.
Table 1: Post-Extraction (Autosampler) Stability of Everolimus
| Matrix | Storage Temperature | Duration | Stability Outcome |
| Processed Whole Blood | 4°C | 7 days | Stable[1] |
| Extracted Samples | Not Specified | 24 hours | Stable[2] |
Table 2: Freeze-Thaw Stability of Everolimus
| Matrix | Number of Cycles | Storage Condition | Stability Outcome |
| Whole Blood | 3 | -80°C | Stable[2] |
Table 3: Long-Term Stability of Everolimus
| Matrix | Storage Temperature | Duration | Stability Outcome |
| Whole Blood | -20°C | 90 days | Stable[3][4] |
| Whole Blood | -80°C | 8 months | Stable[2] |
| Methanol Stock Solution (this compound) | 2-8°C | 90 days | Expected to be stable[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general representation of a protein precipitation method used in validated assays for Everolimus.
-
Sample Aliquoting: Thaw frozen whole blood samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of the whole blood sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add the working solution of this compound to each sample.
-
Protein Precipitation: Add a precipitating agent (e.g., methanol, acetonitrile, or a zinc sulfate solution) to the sample. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis or further processing (e.g., solid-phase extraction).
Protocol 2: Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a given matrix.
-
Spiking: Spike blank matrix (e.g., whole blood, plasma) with known concentrations of Everolimus and this compound at low and high quality control (QC) levels.
-
Baseline Analysis: Immediately after spiking, process and analyze a set of samples (T=0) to establish the baseline concentration.
-
Stability Conditions:
-
Autosampler Stability: Place processed QC samples in the autosampler at a specified temperature (e.g., 4°C) and analyze them at various time points (e.g., 0, 6, 12, 24 hours).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw them unassisted at room temperature. Analyze the samples after the specified number of cycles.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months). Analyze the samples at the end of the storage period.
-
-
Data Analysis: Compare the mean concentration of the stability samples to the mean concentration of the baseline samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for stability assessment of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Everolimus LC-MS/MS Analysis
This guide provides troubleshooting solutions and answers to frequently asked questions regarding carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Everolimus.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a significant issue in Everolimus LC-MS/MS analysis?
Carryover is the appearance of an analyte signal in a sample analysis that originates from a preceding sample.[1][2] In quantitative bioanalysis, this can lead to the overestimation of the analyte's concentration, compromising the accuracy and reliability of the results.[1][3] For potent immunosuppressants like Everolimus, which have a narrow therapeutic window, accurate quantification is critical for patient safety and effective therapeutic drug monitoring.[4][5] Carryover can stem from residual analyte molecules adsorbing to surfaces within the LC-MS/MS system, such as the autosampler, column, tubing, and ion source.[2][6]
Q2: How can I distinguish between system contamination and sample carryover?
Distinguishing between contamination and carryover is a critical first step in troubleshooting.[3] A strategic sequence of injections can reveal the source.
-
Carryover: Is identified when injecting a blank solvent after a high-concentration sample. The first blank will show the highest carryover peak, which will diminish in subsequent blank injections.[3]
-
Contamination: Is suspected if sequential blank injections show a consistent or random analyte signal.[3] This suggests that the analyte is present in the solvent, vials, or has saturated a part of the system. Contamination of the mobile phase can be confirmed if the peak area increases with a longer column equilibration time.[3]
Troubleshooting Guide: Identifying and Reducing Carryover
This section provides a systematic approach to pinpointing and mitigating the source of Everolimus carryover.
Q3: What are the most common sources of Everolimus carryover in an LC-MS/MS system?
Carryover can originate from multiple components of the analytical system. The most common sources include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits due to direct contact with the concentrated sample.[3][6][7] Worn or dirty rotor seals are a primary cause.[3]
-
LC Column: Everolimus, being hydrophobic, can exhibit strong interactions with the stationary phase, leading to retention and subsequent elution in following runs.[2][5][8] The guard column can also be a significant source.[1]
-
MS Ion Source: Contamination of components like the cone, transfer tube, or capillary in the ion probe can also result in carryover signals.[1]
Below is a logical workflow to systematically identify the source of carryover.
Caption: A workflow for troubleshooting carryover in LC-MS/MS systems.
Q4: What are the most effective wash solutions for reducing Everolimus carryover?
A robust needle wash protocol is essential. The composition of the wash solvent should be strong enough to solubilize Everolimus effectively. Due to its hydrophobic nature, organic solvents are key.
| Wash Solution Component | Example Composition | Rationale & Citation |
| Strong Organic Mix | Water : Methanol : Acetonitrile : Isopropanol (IPA) with 0.1% Formic Acid | A comprehensive mixture designed to remove residual analyte between runs.[9] Using IPA is particularly effective for lipophilic compounds.[10] |
| Mobile Phase as Wash | 55:45 10 mM Phosphate Buffer/100 mM Sodium Perchlorate (pH 2.6) : Acetonitrile | Using the mobile phase as the initial wash solvent can be effective and has been shown to reduce carryover by approximately 50%.[7] |
| IPA-Containing Solvent | Isopropanol (IPA) | For stubborn carryover, IPA is a stronger organic solvent than methanol or acetonitrile and can be more effective at removing retained compounds from the needle and injection port.[10] |
Q5: How can I optimize my LC method and sample preparation to minimize carryover?
Method optimization should focus on ensuring complete elution of Everolimus from the column and minimizing analyte interaction with system components.
-
Mobile Phase: Using a mobile phase with a high percentage of organic solvent, such as methanol or acetonitrile, in the final step of the gradient helps ensure that all Everolimus is eluted from the column.[11][12] Mobile phase additives like ammonium acetate are commonly used.[11][12]
-
Column Choice: Standard C18 columns are often used for Everolimus analysis.[11][13] Ensure the column is not degraded, as this can create active sites that contribute to carryover.
-
Sample Preparation: A simple protein precipitation is a common and effective method for preparing whole blood samples for Everolimus analysis.[4][13][14] This technique reduces matrix effects which can sometimes be mistaken for or exacerbate carryover issues.[4][15]
Experimental Protocols
Protocol 1: Systematic Isolation of Carryover Source
This protocol details the steps for systematically identifying the part of the LC-MS/MS system responsible for carryover.
-
Confirm Carryover: Inject a high-concentration Everolimus standard followed by at least two blank injections. Confirm that the peak area decreases significantly from the first to the second blank.
-
Test the MS Detector:
-
Disconnect the LC column from the mass spectrometer.
-
Using a syringe pump or the LC pump, infuse the mobile phase or blank solution directly into the MS.
-
If the Everolimus signal is still present, the ion source is contaminated and requires cleaning (sonication in water/methanol or isopropanol is recommended).[1]
-
-
Test the Autosampler vs. Column:
-
If the MS is clean, reconnect the LC system but replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by a blank.
-
If carryover is still observed, the source is likely the autosampler (injection valve, needle, loop).[1]
-
If carryover is eliminated, the source is the analytical column or guard column.[1]
-
Protocol 2: Protein Precipitation for Sample Preparation
This is a widely accepted method for extracting immunosuppressants like Everolimus from whole blood.[16]
-
Sample Collection: Collect 100 µL of whole blood.
-
Precipitation: Add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) containing the internal standard.[14]
-
Vortex: Mix the sample vigorously for 30 seconds.[14]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[14]
Advanced Troubleshooting
Q6: My carryover persists. What advanced strategies can I employ?
If standard troubleshooting fails, consider these advanced options:
-
Autosampler Hardware:
-
Injection Mode: Switching from a "partial loop" to a "full loop" injection can provide a more effective flush of the sample flow path, eliminating carryover traced to the injection valve.[17]
-
Rotor Seals: Adsorption can occur on rotor seals. Using seals made of materials like Delrin, Tefzel, or PEEK may reduce the binding of hydrophobic compounds like Everolimus.[7]
-
Needle Material: A platinum-coated needle can significantly reduce carryover compared to standard stainless steel needles.[6][7]
-
-
Mobile Phase Additives:
-
Competitive Inhibitors: Adding competitive inhibitors to mobile phases and wash solutions can quench interactions (hydrogen bonding, ionic, hydrophobic) between Everolimus and system surfaces.[3]
-
Metal Chelators: Additives like citric acid or EDTA can mitigate metal-ion mediated adsorption of analytes to stainless steel components, which can cause peak tailing and carryover.[18][19] Note that EDTA can cause ion suppression in the MS.[19]
-
Below is a diagram illustrating the potential points of analyte interaction and carryover within an LC-MS/MS system workflow.
Caption: Potential sources of carryover in an LC-MS/MS workflow.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 11. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Everolimus and Everolimus-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Everolimus and its deuterated internal standard, Everolimus-d4, in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the analysis of Everolimus and this compound?
A1: The optimal parameters for your specific instrument may vary, but a common starting point for tandem mass spectrometry (LC-MS/MS) analysis in positive electrospray ionization (ESI+) mode involves monitoring the following multiple reaction monitoring (MRM) transitions.
Table 1: MRM Transitions for Everolimus and this compound [1][2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Everolimus | 975.6 | 908.5 | 12 |
| This compound | 979.6 | 912.5 | 12 |
Table 2: Typical Ion Source Parameters [1][4]
| Parameter | Value |
| Ion Spray Voltage | +5.50 kV |
| Source Temperature | 300 - 350 °C |
| Curtain Gas | 40 arbitrary units |
| Source Gas 1 (GS1) | 60 arbitrary units |
| Source Gas 2 (GS2) | 30 arbitrary units |
Q2: What is the general workflow for sample preparation of whole blood for Everolimus analysis?
A2: A common and effective method for preparing whole blood samples is protein precipitation. This method is relatively simple and provides a clean extract for LC-MS/MS analysis.
Caption: Experimental workflow for Everolimus analysis.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A stable isotope-labeled internal standard, such as this compound, is highly recommended because it closely mimics the chemical and physical properties of the analyte (Everolimus).[4] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
Issue 1: Poor peak shape or low signal intensity.
-
Possible Cause A: Suboptimal chromatographic conditions.
-
Solution: Ensure the mobile phase composition is appropriate. A common mobile phase consists of a gradient of methanol or acetonitrile with an aqueous buffer containing ammonium acetate or formate to promote ionization.[4] Column heating can sometimes improve peak shape for hydrophobic compounds like Everolimus, but methods at room temperature with specialized buffers have also been developed.[5]
-
-
Possible Cause B: Matrix effects.
-
Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can be a significant issue.[1] To mitigate this, ensure your sample preparation is effective at removing interferences. If problems persist, consider a more rigorous sample clean-up method like liquid-liquid extraction or solid-phase extraction (SPE).
-
-
Possible Cause C: Inappropriate ion source parameters.
-
Solution: Optimize ion source parameters such as temperature, gas flows, and ion spray voltage. These parameters can significantly impact signal intensity. Refer to your instrument's manual and the recommended starting points in Table 2.
-
Issue 2: Inaccurate or imprecise quantification.
-
Possible Cause A: Lack of or inappropriate internal standard.
-
Solution: Always use a stable isotope-labeled internal standard like this compound.[4] Ensure the concentration of the internal standard is appropriate for the expected concentration range of the analyte.
-
-
Possible Cause B: Non-linearity of the calibration curve.
-
Solution: Prepare a fresh set of calibration standards and ensure they are within the linear range of the assay. If the curve is still non-linear, consider using a weighted regression model (e.g., 1/x or 1/x²) for calibration.[4]
-
-
Possible Cause C: Sample stability issues.
-
Solution: Everolimus may be susceptible to degradation. Ensure proper storage of samples (e.g., frozen at -20°C or below) and process them in a timely manner.
-
Issue 3: Carryover in the LC system.
-
Possible Cause: Adsorption of Everolimus to the column or tubing.
-
Solution: Everolimus is a hydrophobic compound and can adsorb to surfaces in the LC system.[5] To minimize carryover, use a strong wash solvent in your injection sequence (e.g., a high percentage of organic solvent). A needle wash or a blank injection between samples can also be effective.
-
Everolimus Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its therapeutic effect by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in a crucial cellular signaling pathway.
Caption: Everolimus inhibits the mTORC1 complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I and pharmacokinetic study of everolimus, an mTOR inhibitor, in combination with docetaxel for recurrent/refractory non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Everolimus? [synapse.patsnap.com]
Validation & Comparative
Cross-Validation of Everolimus Assays: A Comparative Guide Utilizing Everolimus-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Everolimus, a critical immunosuppressant and anti-cancer agent. Therapeutic drug monitoring of Everolimus is essential due to its narrow therapeutic index and significant pharmacokinetic variability. This document focuses on the cross-validation of Everolimus assays, with a particular emphasis on the use of the stable isotope-labeled internal standard, Everolimus-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
Accurate and precise quantification of Everolimus in whole blood is paramount for optimal patient management. While immunoassays are available, LC-MS/MS is widely considered the gold standard due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy. This guide presents a comparative analysis of different assay methodologies, detailed experimental protocols for cross-validation, and performance data to aid researchers in selecting and validating the most appropriate assay for their needs.
Performance Comparison of Everolimus Assays
The selection of an appropriate analytical method for Everolimus quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of performance characteristics for different assay types.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Analog IS (e.g., Rapamycin-d3) | Immunoassay (e.g., QMS, ECLIA) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[1] | 2.0 ng/mL[2] | 1.3 - 2.0 ng/mL |
| Linearity (Range) | 0.1 - 100 ng/mL[1][3] | 2.0 - 150 ng/mL[2] | 1.5 - 30.0 ng/mL[3] |
| Precision (%CV) | < 15%[1] | < 19.1%[2] | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 98.3 - 108.1% | 93.5 - 105.5% |
| Specificity | High | High | Moderate (potential cross-reactivity with metabolites) |
Experimental Protocols
Cross-Validation of Two LC-MS/MS Methods for Everolimus Quantification
This protocol outlines the procedure for comparing an in-house LC-MS/MS assay using this compound as an internal standard against a reference (or alternative) LC-MS/MS method.
a. Objective: To assess the agreement and potential bias between two LC-MS/MS methods for the quantification of Everolimus in whole blood.
b. Materials:
-
Whole blood samples from patients treated with Everolimus (minimum n=40).
-
Everolimus certified reference material.
-
This compound internal standard (IS).
-
Comparator internal standard (e.g., ¹³C2D4-Everolimus or an analog IS).
-
LC-MS/MS grade solvents (acetonitrile, methanol, water).
-
Formic acid, ammonium acetate, zinc sulfate.
-
Calibrators and quality control (QC) samples.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood sample, calibrator, or QC, add 200 µL of a precipitation reagent (e.g., acetonitrile or a mixture of 0.1 M zinc sulfate and acetonitrile/methanol) containing the internal standard (this compound for the test method, and the respective IS for the comparator method).[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
d. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A suitable gradient to separate Everolimus from potential interferences.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Everolimus: e.g., m/z 975.6 -> 908.5[2]
-
This compound: e.g., m/z 979.6 -> 912.5
-
e. Data Analysis and Statistical Comparison:
-
Quantify the Everolimus concentration in each sample using both analytical methods.
-
Perform statistical analysis to compare the results.
-
Passing-Bablok Regression: To assess for systematic constant and proportional bias between the two methods. This non-parametric method is robust against outliers and does not assume a normal distribution of errors.[5][6]
-
Bland-Altman Plot: To visualize the agreement between the two methods. The plot shows the difference between the two measurements against their average. The limits of agreement (mean difference ± 1.96 * standard deviation of the difference) are calculated to determine if the differences are clinically acceptable.[7][8]
-
Validation Parameters according to EMA/FDA Guidelines
For a full validation of a new bioanalytical method, the following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9][10]
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with stated precision and accuracy.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Signaling Pathway and Experimental Workflow
Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription.
Caption: Simplified mTOR signaling pathway illustrating the mechanism of action of Everolimus.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Everolimus quantification.
Caption: Workflow for the cross-validation of two analytical methods for Everolimus.
Conclusion
The cross-validation of Everolimus assays is a critical step in ensuring the reliability of therapeutic drug monitoring. LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound, offer the highest degree of accuracy and specificity. When comparing analytical methods, a rigorous statistical approach using Passing-Bablok regression and Bland-Altman plots is essential to determine if the methods can be used interchangeably. This guide provides the necessary framework and detailed protocols to assist researchers and clinicians in making informed decisions for their analytical needs in Everolimus quantification.
References
- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 2. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. medcalc.org [medcalc.org]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. ncss.com [ncss.com]
- 8. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle: Everolimus-d4 vs. Ascomycin for Precise Everolimus Quantification
An in-depth analysis of two common internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring of the immunosuppressant Everolimus.
In the critical field of therapeutic drug monitoring (TDM) for immunosuppressive agents like Everolimus, the accuracy of quantification is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, owing to its high sensitivity and specificity. A crucial component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. For Everolimus, two types of internal standards are commonly employed: a stable isotope-labeled form, Everolimus-d4, and a structural analog, ascomycin. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal IS for their needs.
Performance Under the Microscope: A Data-Driven Comparison
The choice between a stable isotope-labeled internal standard (SIL-IS) and a structural analog can significantly impact assay performance. While SIL-IS, such as this compound, are generally considered the superior choice due to their near-identical chemical and physical properties to the analyte, structural analogs like ascomycin can also provide acceptable performance. The following tables summarize key performance characteristics from studies comparing these two internal standards.
| Performance Metric | This compound | Ascomycin/Analog | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 µg/L | |
| Linearity (Correlation Coefficient, r) | > 0.98 | > 0.98 | |
| Between-Day Precision (%CV) | 3.1% - 7.2% | 6.0% - 8.6% | |
| Accuracy/Trueness | 9.1% (median) | 9.8% (median) | |
| Analytical Recovery | 77.3% - 108.1% | 76.8% - 108.1% | |
| Matrix Effect | Mean signal detection of 98.6% | Mean signal detection of 105% | |
| Comparison with Reference Method (Slope) | 0.95 | 0.83 |
Key Takeaways from the Data:
Both this compound and ascomycin (or its analogs) can be used to develop validated LC-MS/MS methods for Everolimus quantification with acceptable performance. However, studies indicate that this compound, the stable isotope-labeled internal standard, offers a more favorable comparison to reference methods, as evidenced by a slope closer to 1. While no significant differences were observed in matrix effects, the precision of methods using this compound tended to be slightly better (lower %CV) than those using ascomycin.
Understanding the "Why": Mechanism of Action and Analytical Workflow
To appreciate the nuances of Everolimus quantification, it is essential to understand its mechanism of action and the typical analytical workflow.
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival. By binding to the intracellular protein FKBP12, Everolimus forms a complex that inhibits mTOR complex 1 (mTORC1), thereby blocking downstream signaling pathways.
Caption: Everolimus signaling pathway.
The quantification of Everolimus from biological matrices, typically whole blood, involves several key steps, as illustrated in the following workflow diagram. The choice of internal standard is critical at the very beginning of this process.
Caption: Experimental workflow for Everolimus quantification.
The Rationale: Stable Isotope vs. Structural Analog
The fundamental difference between this compound and ascomycin lies in their structural relationship to Everolimus, which dictates their behavior during analysis.
Caption: Logical relationship of internal standards.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are representative experimental protocols for the quantification of Everolimus using either this compound or ascomycin as the internal standard.
Sample Preparation
-
To 50 µL of EDTA whole blood sample, calibrator, or quality control, add 100 µL of the internal standard working solution (containing either this compound or ascomycin in a protein precipitation solvent like acetonitrile or methanol).
-
Add a precipitating agent, such as 0.1 M zinc sulfate solution (100 µL), to facilitate protein removal.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 2 mM ammonium acetate in water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 2 mM ammonium acetate and 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.
-
Injection Volume: 5-20 µL of the prepared supernatant is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for Everolimus and the chosen internal standard.
-
Everolimus: 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).
-
This compound: The specific transition will depend on the deuteration pattern, but will be a +4 Da shift from the parent and fragment ions of Everolimus.
-
Ascomycin: 809.5 → 756.5.
-
Conclusion: Making an Informed Choice
Both this compound and ascomycin can be utilized to develop reliable and accurate LC-MS/MS methods for the quantification of Everolimus. While this compound, as a stable isotope-labeled internal standard, theoretically and often practically provides more accurate and precise results by better compensating for matrix effects and variability, ascomycin remains a viable and more cost-effective alternative that demonstrates acceptable performance. The ultimate choice may depend on the specific requirements of the laboratory, including the desired level of accuracy, cost considerations, and the availability of the respective standards. For clinical applications where the highest accuracy is demanded, this compound is the recommended internal standard.
Navigating the Labyrinth of Everolimus Measurement: An Inter-laboratory Comparison Utilizing Everolimus-d4
A deep dive into the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring of Everolimus, focusing on methods employing the stable isotope-labeled internal standard, Everolimus-d4. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of inter-laboratory performance, detailed experimental protocols, and the underlying pharmacology of Everolimus.
Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressant for preventing organ rejection in transplant recipients and a targeted therapy in various cancers. Due to its narrow therapeutic window and significant pharmacokinetic variability, precise and accurate therapeutic drug monitoring (TDM) is paramount for optimizing clinical outcomes. While various analytical methods are available, LC-MS/MS has emerged as the gold standard owing to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and ensuring the reliability of results.
This guide synthesizes data from multiple studies to provide an objective comparison of LC-MS/MS methods for Everolimus quantification, with a specific focus on those utilizing this compound.
Performance Snapshot: An Inter-laboratory Data Synthesis
The following tables summarize the quantitative performance characteristics of LC-MS/MS methods for Everolimus measurement from various laboratories. These data highlight the precision, accuracy, and analytical range achievable with the use of this compound as an internal standard.
Table 1: Inter-laboratory Comparison of LC-MS/MS Method Performance for Everolimus Quantification
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 | Zortracker Study (Multi-center) |
| Internal Standard | This compound | This compound | This compound | Not specified per lab, but common practice |
| Linearity Range (ng/mL) | 1.0 - 41 | 1.27 - 64.80[1] | 1.0 - 50.0[2] | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[3] | 1.27[1] | 1.0[2] | Not specified |
| Intra-assay Imprecision (CV%) | <15%[3] | Not specified | <10% | Not specified |
| Inter-assay Imprecision (CV%) | <15%[3] | Not specified | <8% | 6.5 - 23.2% (average 14.8%)[4][5][6] |
| Accuracy/Recovery (%) | 72 - 117%[3] | Not specified | 93.9 - 101.6%[2] | Not specified |
Table 2: Comparison of LC-MS/MS with Immunoassay Methods
| Parameter | LC-MS/MS (with this compound) | Quantitative Microsphere System (QMS) Immunoassay |
| Inter-laboratory CV% | 6.5 - 23.2% (average 14.8%)[4][5][6] | 4.2 - 26.4% (average 11.1%)[4][5] |
| Bias compared to LC-MS/MS | Not Applicable | -8.0% (small negative deviation)[5] |
Delving into the Details: Experimental Protocols
The robustness of an LC-MS/MS method is underpinned by a meticulously designed experimental protocol. Below are representative methodologies for the quantification of Everolimus using this compound.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Everolimus from whole blood is protein precipitation.
-
Aliquotting: 100 µL of whole blood sample, calibrators, and quality controls are aliquoted into microcentrifuge tubes.
-
Addition of Internal Standard: A working solution of this compound in a protein precipitating agent (e.g., acetonitrile or methanol containing zinc sulfate) is added to each tube.
-
Vortexing: The mixture is vortexed vigorously to ensure complete protein precipitation and extraction of the analyte and internal standard.
-
Centrifugation: The tubes are centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for the chromatographic separation of Everolimus and this compound.
-
Mobile Phase: A gradient elution is commonly employed, consisting of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: The flow rate is optimized for the specific column dimensions and particle size.
-
Column Temperature: The column is often heated to improve peak shape and reduce run time.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Everolimus and its internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. This involves monitoring a specific precursor ion to product ion transition for both Everolimus and this compound.
-
Everolimus Transitions: Common transitions include m/z 975.6 -> 908.7 (quantifier) and 975.6 -> 926.9 (qualifier).[7]
-
This compound Transitions: The transitions for the deuterated internal standard are monitored to ensure accurate quantification.
-
Visualizing the Science
To better understand the experimental process and the mechanism of action of Everolimus, the following diagrams are provided.
Caption: Experimental workflow for Everolimus measurement.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus.
Conclusion
The inter-laboratory data presented in this guide demonstrate that LC-MS/MS methods utilizing this compound as an internal standard provide reliable and reproducible quantification of Everolimus in whole blood. While some variability between laboratories is observed, the overall performance is robust and suitable for clinical TDM. The detailed experimental protocols offer a foundation for laboratories seeking to establish or refine their own Everolimus assays. Ultimately, the consistent and accurate measurement of Everolimus is essential for personalizing patient therapy and improving clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. msacl.org [msacl.org]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Everolimus-d4 for Accurate and Precise Quantification of Everolimus
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the immunosuppressant drug Everolimus is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, specifically Everolimus-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides a comprehensive comparison of this method with alternatives, supported by experimental data, to underscore its superior performance.
Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, requires precise concentration monitoring due to its narrow therapeutic window. Underdosing can lead to allograft rejection in transplant patients, while overdosing increases the risk of serious adverse effects. This necessitates a robust and reliable quantification method.
Superiority of Isotope Dilution Mass Spectrometry with this compound
The principle of isotope dilution mass spectrometry involves adding a known concentration of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to Everolimus but has four deuterium atoms, making it heavier. Because it behaves identically to the endogenous Everolimus during sample extraction, chromatography, and ionization, it effectively compensates for any sample loss or matrix effects, leading to highly accurate and precise results.
Comparison with Alternative Methods
While other methods such as immunoassays and LC-MS/MS with structural analog internal standards are available, they present notable limitations compared to the use of this compound.
-
Immunoassays: These methods are often faster and require less specialized equipment. However, they can suffer from cross-reactivity with Everolimus metabolites, leading to an overestimation of the true drug concentration. Studies have shown a significant positive bias in immunoassay results compared to LC-MS/MS.[1][2]
-
LC-MS/MS with Analog Internal Standards: A common alternative to a stable isotope-labeled internal standard is a structural analog, such as 32-desmethoxyrapamycin. While this is a more cost-effective option, the physicochemical properties of an analog are not identical to the analyte. This can lead to differences in extraction efficiency and ionization response, potentially compromising accuracy and precision. Although one study found the performance of 32-desmethoxyrapamycin to be acceptable, it also noted that this compound offered a more favorable comparison with an independent LC-MS/MS method.[3]
Performance Data: this compound vs. Alternatives
The following tables summarize the performance characteristics of Everolimus quantification using this compound as an internal standard compared to an analog internal standard and immunoassays. The data is compiled from various validation studies.
Table 1: LC-MS/MS Performance with Different Internal Standards
| Parameter | This compound (Isotope Labeled) | 32-desmethoxyrapamycin (Analog) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] | 1.0 ng/mL[3] |
| Linearity (Correlation Coefficient, r) | > 0.99 | > 0.98[3] |
| Accuracy (% Recovery / % Bias) | 98.3% - 108.1%[3] | 98.3% - 108.1%[3] |
| Precision (Coefficient of Variation, CV) | 4.3% - 7.2% (total CV)[3] | No significant difference from this compound[3] |
| Method Comparison (Slope vs. Reference) | 0.95[3] | 0.83[3] |
Table 2: Method Comparison: LC-MS/MS vs. Immunoassay
| Parameter | LC-MS/MS with this compound | Immunoassay (QMS) | Immunoassay (ECLIA) |
| Accuracy (% Bias vs. LC-MS/MS) | Reference | Significant positive bias[2] | Overestimation observed (mean bias: 34.2%)[2] |
| Precision (CV%) | ≤12.2% (intra- and inter-day)[1] | Data varies | Repeatability: ≤4.8%, Intermediate: ≤8.4%[2] |
| Correlation with LC-MS/MS (r) | 1.0 | Good correlation, but with bias[2] | Good correlation, but with bias[2] |
Experimental Protocols
A detailed experimental protocol for the quantification of Everolimus in whole blood using LC-MS/MS with this compound is outlined below.
Sample Preparation
-
Aliquoting: 50 µL of whole blood sample (calibrator, quality control, or patient sample) is pipetted into a microcentrifuge tube.
-
Internal Standard Addition: 100 µL of a working solution of this compound in a protein precipitation solvent (e.g., methanol or acetonitrile with zinc sulfate) is added to each tube.
-
Protein Precipitation: The mixture is vortexed for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: The tubes are centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., ammonium acetate in water and methanol) is employed to elute Everolimus and this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Everolimus (e.g., m/z 975.6 → 908.7) and this compound (e.g., m/z 979.6 → 912.7).
The ratio of the peak area of Everolimus to the peak area of this compound is used to calculate the concentration of Everolimus in the sample, based on a calibration curve.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for Everolimus quantification and its mechanism of action.
Caption: Experimental workflow for Everolimus quantification.
Caption: Everolimus mechanism of action via mTOR pathway inhibition.
Conclusion
For the accurate and precise quantification of Everolimus, the use of this compound as an internal standard with LC-MS/MS is unequivocally the superior method. Its ability to correct for analytical variability ensures the high-quality data required for effective therapeutic drug monitoring and research applications. While alternative methods exist, they do not offer the same level of reliability and can lead to misleading results. Therefore, for applications where accuracy is paramount, the investment in a stable isotope-labeled internal standard is well-justified.
References
- 1. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Everolimus Assays Utilizing Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity and analytical range of various assays for the quantification of Everolimus, with a focus on methods employing Everolimus-d4 as an internal standard. The performance of an assay, particularly its linearity and range, is critical for accurate therapeutic drug monitoring (TDM) and clinical research. This document summarizes key performance data from published studies and provides a detailed experimental protocol for a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Performance Comparison of Everolimus Assays
The following table summarizes the linearity and analytical range of different Everolimus assays. LC-MS/MS methods, especially those using a deuterated internal standard like this compound, are considered the gold standard due to their high specificity and sensitivity.
| Assay Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | This compound | 0.10 - 100 | > 0.99 | [1] |
| LC-MS/MS | This compound | 0.5 - 40.8 | > 0.997 | [2] |
| LC-MS/MS | ¹³C₂D₄-Everolimus | 1.27 - 64.80 | 0.9996 | [3] |
| UPLC-MS/MS | Deuterium-labelled Everolimus | 3 - 75 (µg/L) | Not Reported | [4] |
| LC-MS/MS | 23-desmethoxyrapamycin | 2.2 - 43.7 (µg/L) | Not Reported | [5][6] |
| Electrochemiluminescence Immunoassay (ECLIA) | Not Applicable | 0.718 - 27.585 | > 0.99 | [7][8][9] |
| Quantitative Microsphere System (QMS) Immunoassay | Not Applicable | 1.5 - 20 | Not Reported | [10] |
Experimental Protocol: LC-MS/MS Assay for Everolimus with this compound
This section details a representative experimental protocol for the quantification of Everolimus in whole blood using an LC-MS/MS method with this compound as the internal standard. This protocol is a synthesis of methodologies reported in the scientific literature[1][2][3].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a precipitating reagent. The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate in water to methanol, containing the internal standard, this compound[1].
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation[1].
-
Centrifuge the mixture at 10,000 rpm for 4 minutes to pellet the precipitated proteins[1].
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis[1].
2. Liquid Chromatography
-
LC System: Agilent 1260 LC system or equivalent[1].
-
Column: A reverse-phase C18 column is typically used[2].
-
Mobile Phase A: LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid[3].
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid[3].
-
Gradient Elution: A gradient elution is employed to separate Everolimus and this compound from endogenous matrix components.
-
Injection Volume: 5 µL[11].
3. Mass Spectrometry
-
MS System: Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer or equivalent[1].
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11].
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the ammonium adducts of Everolimus and its internal standard[1][11].
-
Everolimus: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Everolimus to this compound against the nominal concentration of the calibrators.
-
The concentration of Everolimus in the unknown samples is determined from the calibration curve using a weighted (e.g., 1/x) linear regression analysis[3].
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Everolimus Assay
The following diagram illustrates the key steps in the LC-MS/MS-based quantification of Everolimus.
Caption: Workflow of an LC-MS/MS assay for Everolimus quantification.
Everolimus and the mTOR Signaling Pathway
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR). The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Everolimus.
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by Everolimus.
References
- 1. agilent.com [agilent.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy evaluation of automated electrochemiluminescence immunoassay for everolimus and sirolimus compared to liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Gold Standard for Everolimus Detection: A Comparative Guide to the Specificity of Everolimus-d4
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of Everolimus, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Everolimus-d4 against other common internal standards, supported by experimental data, to assess its specificity and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Everolimus, a potent mTOR inhibitor, requires precise concentration monitoring due to its narrow therapeutic window. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for quantitative bioanalysis. Its utility lies in its chemical and physical similarity to the analyte, allowing it to mimic the behavior of Everolimus during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on its ability to ensure accuracy, precision, and robustness of the analytical method. Here, we compare this compound with a commonly used analog internal standard, 32-desmethoxyrapamycin, and another isotopically labeled standard, [13C2D4]RAD001.
This compound vs. 32-desmethoxyrapamycin (Analog IS)
A direct comparison of this compound and 32-desmethoxyrapamycin in an LC-MS/MS method for Everolimus quantification revealed that while both internal standards provided acceptable performance, this compound demonstrated a more favorable comparison with an independent LC-MS/MS method.[1]
| Performance Metric | This compound | 32-desmethoxyrapamycin | Key Observation |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both standards achieve the same level of sensitivity.[1] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | No significant difference in recovery across the linear range.[1] |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% | Precision was comparable for both internal standards.[1] |
| Method Comparison (Slope vs. Reference) | 0.95 | 0.83 | This compound provided a slope closer to 1, indicating better agreement with the reference method.[1] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both showed excellent correlation.[1] |
Isotopically Labeled (ILIS) vs. Analog Internal Standards (ANIS)
A broader study comparing the impact of replacing analog internal standards with isotopically labeled ones for a panel of immunosuppressants, including Everolimus, concluded that while ILISs are generally considered superior, they may not always be essential.[2] However, the use of an ILIS like this compound often leads to improved data quality.
| Performance Metric | Isotopically Labeled IS (this compound) | Analog IS | Key Observation |
| Within-day Imprecision | <10% | <10% | Both demonstrated acceptable within-day precision.[2] |
| Between-day Imprecision | <8% | <8% | Both demonstrated acceptable between-day precision.[2] |
| Trueness | 91% - 110% | 91% - 110% | Both showed comparable trueness.[2] |
| Matrix Effects | No significant effects observed | No significant effects observed | Both effectively compensated for matrix effects in this study.[2] |
| Median Accuracy (vs. Target) | 9.1% | 9.8% | Both provided similar accuracy.[2] |
Specificity of this compound: Assessing Cross-Reactivity
A critical aspect of an internal standard's performance is its specificity, particularly the absence of interference from endogenous compounds and metabolites of the drug being quantified.
Interference from Everolimus Metabolites
Everolimus is extensively metabolized in the body, primarily by CYP3A4 enzymes, leading to various hydroxylated and demethylated metabolites.[3] Concerns have been raised about the potential for these metabolites to cross-react with immunoassays, leading to an overestimation of Everolimus concentrations.[4]
However, the high selectivity of LC-MS/MS methods, which separates compounds based on their mass-to-charge ratio, largely mitigates this issue. A study investigating the effect of two major Everolimus metabolites, 46-hydroxy everolimus and 39-O-desmethyl everolimus, on LC-MS/MS quantification found no interference.[4] This indicates that when using a specific and validated LC-MS/MS method with this compound as the internal standard, the risk of cross-reactivity from known metabolites is negligible.
The Rationale for Using a Deuterated Internal Standard
The fundamental principle behind the superiority of a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte. This ensures that both compounds behave similarly during the entire analytical process, from extraction to detection.
Figure 1. This diagram illustrates how a deuterated internal standard like this compound compensates for variability throughout the analytical workflow, leading to accurate quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of Everolimus in whole blood using LC-MS/MS with this compound as the internal standard.
Sample Preparation
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: To a 100 µL aliquot of whole blood, add a known concentration of this compound solution.
-
Protein Precipitation: Add 200 µL of a precipitating reagent (e.g., methanol or a zinc sulfate/methanol solution) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Everolimus Transition: The precursor ion (e.g., [M+NH4]+ at m/z 975.6) is fragmented, and a specific product ion (e.g., m/z 908.7) is monitored.[1]
-
This compound Transition: A similar transition is monitored for the deuterated internal standard, accounting for the mass difference due to the deuterium labels.
-
-
Figure 2. A schematic representation of the typical workflow for quantifying Everolimus in whole blood using LC-MS/MS with this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Everolimus offers high specificity and robust performance. Comparative data demonstrates that while analog internal standards can provide acceptable results, deuterated internal standards like this compound tend to yield better accuracy and agreement with reference methods. The high selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, effectively eliminates the risk of interference from Everolimus metabolites, a known issue with immunoassay-based methods. For researchers and clinicians seeking the most reliable and accurate data for therapeutic drug monitoring and pharmacokinetic studies of Everolimus, the implementation of a validated LC-MS/MS method with this compound is the recommended approach.
References
- 1. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative study of different extraction methods for Everolimus using Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Everolimus Quantification
The accurate quantification of Everolimus, a critical immunosuppressant and anti-cancer agent, is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of extraction method from complex biological matrices like whole blood significantly impacts the reliability and efficiency of the analysis. This guide provides a comparative overview of three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a focus on methods employing the stable isotope-labeled internal standard, Everolimus-d4, to ensure the highest degree of accuracy.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on a balance of factors including recovery, purity of the extract, throughput, and cost. Below is a summary of quantitative data compiled from various studies, highlighting the performance of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery (%) | >90% (following PPT) | 90.9 - 94.8%[1][2] | ~77-82% |
| Internal Standard (this compound) Recovery (%) | Not explicitly stated in standalone offline SPE | 91.4 - 95.6%[1][2] | Not explicitly stated |
| Matrix Effect | Generally low | Method reported to be free from significant matrix effect[1][2] | Can be significant, requires careful optimization |
| Precision (% CV) | < 15% | Intra-day: 1.27 - 8.25% Inter-day: 3.37 - 6.06%[1] | Between-day precision < 9% |
| Throughput | Moderate to High (amenable to automation) | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Selectivity | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these extraction techniques. The following sections provide representative protocols for each method.
Solid-Phase Extraction (SPE)
This protocol describes a common approach involving protein precipitation followed by online solid-phase extraction.
Materials:
-
Everolimus and this compound stock solutions
-
Whole blood samples
-
0.1 M Zinc sulfate solution
-
Methanol
-
Wide pore reversed-phase SPE column
-
Phenyl-hexyl analytical column
Procedure:
-
To 100 µL of whole blood sample, add the internal standard solution (this compound).
-
Add a protein precipitation solution of zinc sulfate and methanol.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto the wide pore reversed-phase SPE column.
-
Wash the SPE column to remove interferences.
-
Elute the analytes from the SPE column onto the analytical column using a suitable mobile phase.
-
Perform LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method demonstrating high recovery and minimal matrix effects.[1][2]
Materials:
-
Everolimus and this compound stock solutions
-
Whole blood samples
-
Diethyl ether
-
Ethyl acetate
-
pH 10 buffer (e.g., borate buffer)
Procedure:
-
To 100 µL of whole blood sample, add 50 µL of this compound internal standard solution and vortex.
-
Add 100 µL of pH 10 buffer and vortex.
-
Add 2.5 mL of a diethyl ether:ethyl acetate (30:70, v/v) mixture.
-
Mix on a rotary mixer for 10 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
This protocol offers a simple and rapid method for sample preparation.
Materials:
-
Everolimus and this compound stock solutions
-
Whole blood samples
-
0.1 M Zinc sulfate solution
-
Acetonitrile
-
Methanol
Procedure:
-
To 100 µL of whole blood sample, add the internal standard solution (this compound).
-
Add a precipitation solution containing a mixture of zinc sulfate, methanol, and acetonitrile.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).
-
Perform LC-MS/MS analysis.
Visualizing the Methodologies and Pathway
To further elucidate the experimental processes and the biological context of Everolimus, the following diagrams are provided.
Caption: Workflow for Solid-Phase Extraction of Everolimus.
Caption: Workflow for Liquid-Liquid Extraction of Everolimus.
Caption: Workflow for Protein Precipitation of Everolimus.
Caption: Simplified mTOR Signaling Pathway showing the mechanism of action of Everolimus.
References
Performance Evaluation of a New Analytical Method for Everolimus with Everolimus-d4
This guide provides a comprehensive comparison of various high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Everolimus in biological matrices, utilizing the stable isotope-labeled internal standard, Everolimus-d4. The use of a deuterated internal standard like this compound is critical for correcting variability during sample preparation and analysis, ensuring high accuracy and precision.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Everolimus.
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) used as an immunosuppressant in organ transplantation and for the treatment of various cancers.[2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability, TDM is essential to optimize dosing, balancing efficacy with toxicity.[4]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of recently developed and validated LC-MS/MS methods for Everolimus quantification using a deuterated internal standard. The data highlights key validation parameters as recommended by regulatory guidelines.
Table 1: Performance of Everolimus Quantification in Whole Blood via LC-MS/MS
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | This compound | [¹³C₂D₄]RAD001 | This compound | This compound |
| Linearity Range | 1.27–64.80 ng/mL[4] | 0.5–N/A ng/mL[5][6] | 1.0–50.0 ng/mL[7] | 0.1–50 ng/mL[8] |
| LLOQ | 1.27 ng/mL[4] | 0.5 ng/mL[5][6] | 1.0 ng/mL[1][7] | 0.1 ng/mL[8] |
| Accuracy (% Recovery / % RE) | Not specified | 94.8% to 106.4%[5][6] | 93.9% to 101.6%[7] | -7.53% to 5.05% (% RE)[8] |
| Precision (% CV / % RSD) | Not specified | < 9% (Between-day)[5][6] | 4.3% - 7.2% (Total CV)[1] | ≤ 11.92% (Within-batch)[8] |
| Absolute Recovery | Not specified | 82.3% ± 6.3%[5][6] | Not specified | Not specified |
| Matrix Effect | Within ±15%[4] | Not observed[5][6] | Compensated by IS[7] | Not specified |
| Reference | MDPI[4] | PubMed[5][6] | MSACL[7] | High-Sensitivity UPLC-MS/MS[8] |
Table 2: Performance of Everolimus Quantification in Alternative Matrices via LC-MS/MS
| Parameter | Dried Blood Spot (DBS) Method | Volumetric Absorptive Microsampling (VAMS) Method |
| Internal Standard | Deuterium-labelled Everolimus | ¹³C₂D₄-Everolimus |
| Linearity Range | 3–75 µg/L (3-75 ng/mL)[9][10] | Not specified |
| Accuracy (% RE) | ≤ 4.4%[9][10] | Within 11.1%[2][11] |
| Precision (% CV) | ≤ 10.7%[9][10] | ≤ 14.6%[2][11] |
| Key Finding | Matrix effects influenced by hematocrit.[9][10] | Stable for at least 362 days at ambient temp.[2][11] |
| Reference | PubMed[9][10] | Erasmus University Rotterdam[2][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols derived from the compared studies.
Method 1: Protein Precipitation with Zinc Sulfate and Methanol
This is a common and rapid sample preparation technique.[12]
-
Sample Preparation :
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add 200-500 µL of a precipitation reagent. The reagent consists of an aqueous zinc sulfate solution (0.1-0.4 M) and an organic solvent (acetonitrile or methanol) in a 1:4 v/v ratio, spiked with this compound internal standard.[7][12]
-
Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein denaturation.[7][12]
-
(Optional) Incubate at room temperature for 10 minutes.[7]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[7][12]
-
Transfer the clear supernatant to an autosampler vial for analysis.[7][12]
-
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Monitoring : Multiple Reaction Monitoring (MRM).
-
Key Parameters : Ion spray voltage +5.50 kV, source temperature 300 °C.[4]
-
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
-
Sample Preparation :
-
Pre-treat blood samples using a 96-well solid-phase extraction plate (e.g., HLB µElution plate).[8]
-
The exact steps for conditioning, loading, washing, and eluting are specific to the SPE plate manufacturer's instructions but generally involve binding the analyte and internal standard to the sorbent, washing away interferences, and eluting the purified analytes with a small volume of organic solvent.
-
-
Chromatographic and MS Conditions :
-
The chromatographic and mass spectrometric conditions would be similar to those described in Method 1, optimized for the cleaner sample matrix. The high sensitivity method achieved an LLOQ of 0.1 ng/mL with this approach.[8]
-
Method 3: Dried Blood Spot (DBS) Extraction
DBS offers advantages in sample collection, storage, and transport.
-
Sample Preparation :
-
Punch a 7.5 mm disk from the center of the dried blood spot.[9][10]
-
Place the disk into an extraction tube.
-
Add an extraction solvent, typically a mixture of methanol and acetonitrile (e.g., 80/20 v/v), spiked with the deuterium-labelled Everolimus internal standard.[9][10]
-
Vortex and/or sonicate the tube to facilitate the extraction of the analyte from the paper matrix.
-
Centrifuge the tube and transfer the supernatant for LC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation methods.
Caption: General workflow for sample preparation using protein precipitation.
Caption: Workflow for the extraction of Everolimus from dried blood spots.
Conclusion
The evaluation of various analytical methods demonstrates that LC-MS/MS coupled with a deuterated internal standard like this compound provides a sensitive, precise, and accurate platform for the quantification of Everolimus. While simple protein precipitation is a rapid and robust method suitable for routine TDM, methods employing solid-phase extraction can achieve lower limits of quantification, which may be necessary for specific pharmacokinetic studies.[5][6][8] Alternative sampling techniques like DBS and VAMS present logistical benefits, though careful validation, particularly concerning the hematocrit effect, is essential for clinical application.[2][9][10][11] The choice of method should be guided by the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The use of an isotopically labeled internal standard is consistently shown to be superior to analog internal standards for accurately compensating for matrix effects and improving method reliability.[1][5]
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msacl.org [msacl.org]
- 8. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 9. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of Everolimus-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Everolimus-d4, a deuterated form of the mTOR inhibitor, Everolimus. Adherence to these guidelines is essential for minimizing exposure risks and complying with regulatory standards.
This compound, like its parent compound Everolimus, is classified as a hazardous substance that can cause damage to organs through prolonged or repeated exposure[1]. Therefore, all materials contaminated with this compound, including empty containers and unused product, must be treated as hazardous waste[2]. Disposal must always be carried out in accordance with local, state, and federal regulations[1].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated controlled area, such as a chemical fume hood or a Class II, B2 biosafety cabinet, especially if there is a risk of aerosolization[2].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with latex or nitrile gloves[2]. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles[2][3]. | To protect eyes from splashes or dust. |
| Lab Coat | A disposable lab coat or suit[2]. | To prevent contamination of personal clothing. |
| Respiratory | An N100 respirator should be used if engineering controls are not available or are insufficient to control dust or aerosols[2]. | To prevent inhalation of the compound. |
| Footwear | Closed-toe shoes are mandatory[2]. | To protect feet from spills. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from the point of use to its final containment.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, wipes, bench paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container for hazardous materials.
2. Decontamination:
-
Work surfaces should be decontaminated after handling this compound. Use a suitable cleaning agent as recommended by your institution's safety office.
-
All cleaning materials used for decontamination must also be disposed of as hazardous waste.
3. Container Management:
-
Ensure all waste containers are appropriate for the type of waste they contain (e.g., compatible materials for liquid waste).
-
Waste containers must be kept closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the date.
4. Final Disposal:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations[1]. Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure or spill, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][2]. |
| Eye Contact | Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][4]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2]. |
| Spill | For small spills, carefully sweep up solid material, avoiding dust formation, or absorb liquid with an inert material. Place into a suitable, closed container for disposal. Ensure adequate ventilation[3][4]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
